Eltanexor
描述
属性
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVWVBLRIWHM-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642300-52-4 | |
| Record name | Eltanexor [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltanexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELTANEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eltanexor (KPT-8602): A Technical Guide on the Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that shows significant promise in oncology.[1][2] Its primary mechanism of action is the specific and reversible covalent inhibition of Exportin 1 (XPO1), a nuclear export protein.[3][4] In many malignancies, XPO1 is overexpressed and facilitates the transport of major tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm, effectively neutralizing their function.[3][5] this compound blocks this process, forcing the nuclear accumulation of TSPs, which in turn reactivates their anti-cancer functions, leading to selective cell cycle arrest and apoptosis in malignant cells.[2][3] As a second-generation compound, this compound was designed for a better tolerability profile, notably with reduced penetration of the blood-brain barrier compared to its predecessor, selinexor, potentially allowing for more frequent and sustained dosing.[2][6]
The Role of XPO1 in Oncogenesis
Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear transport receptor responsible for the export of over 220 proteins from the nucleus to the cytoplasm.[7][8] Its cargo includes a majority of the cell's major tumor suppressor proteins (e.g., p53, BRCA1/2, pRB, FOXO) and growth regulators (e.g., IκB).[3][9] For these proteins to function correctly as transcription factors or cell cycle inhibitors, they must reside within the nucleus.
In a multitude of cancer types, XPO1 is significantly overexpressed.[3][5] This elevated expression leads to the continuous shuttling of TSPs out of the nucleus, preventing them from performing their protective functions and thereby promoting uncontrolled cell proliferation and survival—a hallmark of cancer.[3][9] Therefore, the inhibition of XPO1 represents a potent and targeted therapeutic strategy to restore innate tumor suppression mechanisms.
Core Molecular Mechanism of this compound
This compound's therapeutic effect is derived from its direct interaction with XPO1.
-
Binding to XPO1: this compound binds covalently but reversibly to the cargo-binding site of the XPO1 protein.[3][4]
-
Inhibition of Nuclear Export: This binding physically obstructs the association of XPO1 with its cargo proteins.[2]
-
Nuclear Sequestration of TSPs: Consequently, critical TSPs and growth regulators are trapped within the nucleus.[2][3] Key proteins retained by this action include p53, p73, p21, BRCA1/2, pRB, and FOXO proteins.[3][5][9]
-
Reactivation of Tumor Suppression: The resulting high nuclear concentration of these proteins restores and amplifies their natural tumor-suppressing functions.[3][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. karyopharm.com [karyopharm.com]
- 3. Facebook [cancer.gov]
- 4. karyopharm.com [karyopharm.com]
- 5. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. The Second-Generation XPO1 Inhibitor this compound Inhibits Human Cytomegalovirus (HCMV) Replication and Promotes Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. investors.karyopharm.com [investors.karyopharm.com]
Eltanexor Targeting XPO1/CRM1 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical protein responsible for the nuclear export of a wide range of cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators.[1] In many hematological malignancies, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these key anti-cancer proteins, thereby promoting oncogenesis.[2][3] Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound designed to specifically target XPO1.[4] By binding to and inhibiting XPO1, this compound forces the nuclear retention and accumulation of TSPs, reactivating their function and leading to selective apoptosis in cancer cells.[4][5] Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity and a more favorable safety profile compared to its first-generation predecessor, selinexor, particularly due to its reduced penetration of the blood-brain barrier.[6] This guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.
Core Mechanism of Action: XPO1/CRM1 Inhibition
The Role of XPO1/CRM1 in Cellular Homeostasis and Cancer
Normal cellular function depends on the regulated transport of molecules between the nucleus and the cytoplasm. XPO1 is the exclusive nuclear exporter for over 200 proteins, including p53, BRCA1/2, pRB, and FOXO, as well as several classes of RNA.[1][2][7] It recognizes cargo proteins bearing a leucine-rich Nuclear Export Signal (NES) and, in conjunction with the GTP-bound form of the Ran protein (RanGTP), shuttles them through the nuclear pore complex into the cytoplasm.[8][9]
In various cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and myelodysplastic syndromes (MDS), XPO1 is frequently overexpressed.[1][2][9] This elevated expression results in the excessive expulsion of TSPs from the nucleus, effectively clearing them from their site of action and preventing them from executing their anti-proliferative and pro-apoptotic functions. This contributes significantly to cancer cell survival and proliferation.[10]
This compound's Molecular Interaction with XPO1
This compound is a SINE compound that acts as a potent inhibitor of XPO1.[4] Its mechanism involves the formation of a covalent, yet slowly reversible, bond with a key cysteine residue (Cys528) located in the NES-binding groove of the XPO1 protein.[9][11][12] This binding physically obstructs the attachment of cargo proteins, effectively halting the nuclear export process.[7][8] The consequence is the nuclear accumulation of TSPs and other growth regulatory proteins.[5] This restoration of TSPs to their proper subcellular location re-establishes their tumor-suppressing functions, leading to cell cycle arrest and selective induction of apoptosis in malignant cells, while largely sparing normal, healthy cells.[4][5]
Quantitative Data Summary
The efficacy and safety of this compound have been evaluated in both preclinical models and clinical trials for various hematological malignancies.
Table 1: Preclinical Activity of this compound (KPT-8602)
| Cell Line Type | IC50 Range | Reference |
| Acute Myeloid Leukemia (AML) | 20–211 nM | [6] |
| Triple-Negative Breast Cancer | 32-732 nM | [13] |
Table 2: Clinical Trial Efficacy of Single-Agent this compound in Myelodysplastic Syndromes (MDS)
| Study / Cohort | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Marrow Complete Remission (mCR) | Median Overall Survival (mOS) | Reference |
| Phase 1/2 (NCT02649790) | Higher-Risk, HMA-Refractory (n=15 efficacy-evaluable) | 10 mg or 20 mg, Days 1-5 weekly | 53.3% | 46.7% | 9.86 months | [14] |
| Phase 2 Interim Data | Higher-Risk, Relapsed/Refractory (n=30 ITT) | 10 mg, Days 1-5 weekly | 27% | Not Reported | 8.7 months | [5][15] |
Table 3: Clinical Trial Safety Data for Single-Agent this compound in MDS
| Study (Patient Population) | Most Common Treatment-Related Adverse Events (Any Grade) | Most Common Grade ≥3 Treatment-Emergent AEs | Reference |
| Phase 1/2 (HMA-Refractory) | Nausea (45%), Diarrhea (35%), Decreased Appetite (35%), Fatigue (30%) | Not specified in detail | [14] |
| Phase 2 Interim (Relapsed/Refractory) | Asthenia (47%), Diarrhea (43%), Nausea (33%) | Neutropenia (30%), Thrombocytopenia (26.7%), Asthenia (16.7%) | [5] |
Table 4: Clinical Trial Efficacy of this compound in Relapsed/Refractory Multiple Myeloma (RRMM)
| Study | Patient Population | Key Efficacy Finding | Reference |
| Phase 1/2 (NCT02649790) | Heavily pre-treated (n=35 M-protein evaluable) | 71% had reductions in M-protein | [16] |
Detailed Experimental Protocols
The following protocols describe key methodologies for evaluating the mechanism and efficacy of XPO1 inhibitors like this compound.
Cell Viability / Antiproliferation Assay
This assay quantifies the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate hematological cancer cells (e.g., AML or MM cell lines) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add a cell proliferation reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[13]
Nuclear Export Inhibition Assay (Immunofluorescence)
This assay visually confirms this compound's mechanism of action by detecting the nuclear accumulation of a known XPO1 cargo protein.
Protocol:
-
Cell Culture: Grow cells (e.g., U2OS or a relevant cancer cell line) on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at a predetermined concentration (e.g., 1 µM) or with DMSO (vehicle control) for 2-4 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an XPO1 cargo protein (e.g., p53, NPM1, FOXO3a, or RanBP1) overnight at 4°C.[6][17]
-
Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Nuclear Staining & Mounting: Stain the nuclei with DAPI. Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the subcellular localization of the target protein using a fluorescence microscope. In this compound-treated cells, a significant increase in nuclear fluorescence compared to the diffuse or cytoplasmic signal in control cells is expected.
In Vivo Xenograft Model for AML
This protocol outlines a general procedure to evaluate the anti-leukemic activity of this compound in a patient-derived xenograft (PDX) model.
Protocol:
-
Animal Model: Use immunocompromised mice, such as NOD-SCID-IL2Rcγnull (NSG) mice, which are capable of engrafting human hematopoietic cells.[6]
-
Cell Implantation: Inject primary human AML cells (from patients) intravenously or subcutaneously into the mice.
-
Tumor Growth & Monitoring: Monitor the mice for signs of disease progression and engraftment of human AML cells (e.g., by measuring human CD45+ cells in peripheral blood via flow cytometry).
-
Treatment Initiation: Once engraftment is confirmed (typically 10-20% hCD45+ cells in blood), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., via oral gavage) at a specified dose and schedule (e.g., 15 mg/kg, daily for 5 days a week).[6] The control group receives a vehicle solution.
-
Efficacy Assessment: Monitor animal weight and overall health. At the end of the study, sacrifice the animals and harvest tissues (bone marrow, spleen) to quantify the leukemic burden (percentage of human AML cells) using flow cytometry or immunohistochemistry.[6][11]
-
Survival Analysis: In a parallel cohort, continue treatment and monitor the mice for survival. Plot Kaplan-Meier survival curves to assess the impact of this compound on overall survival.[6]
Conclusion
This compound represents a significant advancement in the targeting of the XPO1/CRM1 nuclear export pathway, a mechanism central to the survival of many hematological malignancies. By forcing the nuclear retention of critical tumor suppressor proteins, this compound effectively reactivates the cell's own cancer-fighting machinery. Clinical data, particularly in high-risk and refractory MDS, have demonstrated promising single-agent activity with a manageable safety profile.[5][14] Its reduced CNS penetration compared to earlier SINE compounds mitigates some of the challenging side effects, potentially allowing for more sustained dosing and improved patient outcomes.[6][5] The continued investigation of this compound, both as a monotherapy and in combination with other agents, holds substantial promise for patients with difficult-to-treat hematological cancers.
References
- 1. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. karyopharm.com [karyopharm.com]
- 5. investors.karyopharm.com [investors.karyopharm.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 9. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Discovery, Validation and Mechanistic Study of XPO1 Inhibition in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral this compound treatment of patients with higher-risk myelodysplastic syndrome refractory to hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Karyopharm reports interim data from this compound Phase I/II study [clinicaltrialsarena.com]
- 16. investors.karyopharm.com [investors.karyopharm.com]
- 17. Identification of Novel Covalent XPO1 Inhibitors Based on a Hybrid Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Eltanexor-Induced Apoptosis in Leukemia Cell Lines: A Technical Guide
Introduction
Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that shows significant promise in the treatment of various hematological malignancies, including leukemia.[1][2] It functions by targeting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein responsible for the transport of over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3][4] In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs, which promotes cancer cell survival and proliferation.[3][5][6] this compound's mechanism involves the inhibition of XPO1, leading to the nuclear retention and reactivation of TSPs, thereby inducing cell cycle arrest and apoptosis selectively in cancer cells.[2][4] Compared to its first-generation predecessor, Selinexor (KPT-330), this compound exhibits a better tolerability profile and reduced penetration of the blood-brain barrier, allowing for more frequent dosing and a wider therapeutic window.[2][7] This guide provides an in-depth technical overview of this compound's mechanism, efficacy, and the experimental protocols used to evaluate its apoptotic effects in leukemia cell lines.
Core Mechanism of Action
This compound's primary mode of action is the inhibition of XPO1-mediated nuclear export.[2][8] By binding to the cargo-binding groove of XPO1, this compound blocks the transport of critical regulatory proteins, effectively trapping them within the nucleus.[5][6] This action restores and amplifies their natural functions.
Key Molecular Consequences of XPO1 Inhibition:
-
Nuclear Retention of Tumor Suppressor Proteins (TSPs): Key TSPs such as p53, p73, p21, FOXO, and the Retinoblastoma protein (pRB) are retained in the nucleus.[4][6][9] The nuclear accumulation of these proteins allows them to carry out their functions, such as inducing cell cycle arrest and initiating apoptosis.[4][5]
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical driver of inflammation and cell survival in many cancers. This compound forces the nuclear retention of IκBα, an inhibitor of NF-κB.[3][9] This prevents NF-κB from activating its target genes, thus reducing pro-survival signaling.[10][11]
-
Downregulation of Pro-Survival BCL-2 Family Proteins: this compound's inhibition of XPO1 can affect the expression and localization of anti-apoptotic proteins like BCL-2 and MCL-1, further tipping the balance towards apoptosis.[3] This is particularly relevant for synergistic combinations with other drugs, such as the BCL-2 inhibitor Venetoclax.[3][12]
The culmination of these events is a powerful, multi-pronged attack on the cancer cell's survival machinery, leading to caspase-dependent apoptosis.[4][8]
Data Presentation: Efficacy in Leukemia Cell Lines
Quantitative data from various studies demonstrate this compound's potent anti-leukemic activity.
Table 1: Efficacy of this compound (IC50/EC50) in Leukemia Cell Lines
| Cell Line Type | Cell Line Name | IC50 / EC50 (nM) | Exposure Time | Reference |
| Acute Myeloid Leukemia (AML) | 10 AML Cell Lines (Range) | 20 - 211 | 3 days | [7][13] |
| T-cell ALL (T-ALL) | Jurkat, MOLT-4, ALL-SIL, DND41 | 25 - 145 | 72 hours | [8] |
| B-cell ALL (B-ALL) | Reh | ~50 | 72 hours | [14] |
| B-cell ALL (B-ALL) | Nalm-6 | ~140 | 72 hours | [14] |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL Cells | Dose-dependent killing | 24-48 hours | [7][13] |
IC50/EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: this compound-Induced Apoptosis Markers in Leukemia Cells
| Cell Line Type | Marker | Observation | Treatment Conditions | Reference |
| T-cell ALL | Cleaved PARP | Appeared as early as 6 hours | 1 nM, 16 hours | [8] |
| T-cell ALL | Cleaved Caspase-3 | Increased levels | 1 nM, 16 hours | [8] |
| Multiple Myeloma (MM)* | Cleaved PARP, Casp3, Casp8 | Dose-dependent increase | 24 hours | [15] |
| Glioblastoma (GBM)** | Caspase-3 Activity | Significantly increased | 10-500 nM, 24-48 hours | [16] |
*Data for the related SINE compound Selinexor, demonstrating the class effect on apoptotic markers.[15] **Data from a different cancer type, included to show the conserved mechanism of caspase activation.[16]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's effects.
Cell Viability Assay (CCK-8/MTS)
This protocol assesses the dose-dependent effect of this compound on the viability and proliferation of leukemia cells.
-
Cell Seeding: Leukemia cell lines (e.g., Jurkat, MOLT-4) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: A stock solution of this compound in DMSO is serially diluted to achieve a range of final concentrations (e.g., 0-10 µM).[7] Cells are treated with these concentrations and incubated for a specified period (e.g., 72 hours).[8] A vehicle control (DMSO) is included.
-
Reagent Addition: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent is added to each well.
-
Incubation & Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 10 nM, 100 nM, 500 nM) for a defined time (e.g., 24 or 48 hours).[7]
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is determined using flow cytometry software.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.
-
Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, cleaved Caspase-3, cleaved PARP, XPO1, and a loading control like β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Synergistic Interactions
This compound's mechanism of action makes it a prime candidate for combination therapies. Its ability to modulate key survival pathways can sensitize cancer cells to other agents.
-
Synergy with Venetoclax: Venetoclax is a BCL-2 inhibitor.[12][17] Resistance to Venetoclax can arise from the upregulation of other anti-apoptotic proteins like MCL-1.[3] SINE compounds, including this compound, can inhibit the pro-survival signals of both BCL-2 and MCL-1.[3] Co-treatment of this compound and Venetoclax has demonstrated synergistic loss of viability and increased apoptosis in AML cell lines like MV-4-11.[3] This combination is currently being explored in clinical trials for relapsed or refractory MDS and AML.[12][17]
-
Synergy with Dexamethasone: In acute lymphoblastic leukemia (ALL), this compound shows strong synergism with the glucocorticoid dexamethasone.[18][19] The combination leads to increased apoptosis and enhances the transcriptional activity of the glucocorticoid receptor (NR3C1), resulting in greater inhibition of E2F-mediated transcription, which is crucial for cell cycle progression and DNA replication.[18][19]
Conclusion
This compound is a potent, second-generation XPO1 inhibitor that effectively induces caspase-dependent apoptosis in a wide range of leukemia cell lines. Its mechanism of action, centered on the nuclear retention of tumor suppressor proteins, leads to cell cycle arrest and programmed cell death. Quantitative analyses confirm its efficacy at nanomolar concentrations. Furthermore, its ability to modulate key survival pathways like NF-κB and BCL-2 signaling makes it an excellent candidate for synergistic combination therapies, potentially overcoming resistance to existing treatments. With a more favorable safety profile than first-generation SINE compounds, this compound represents a significant therapeutic strategy currently under active investigation in clinical trials for various hematological malignancies.[1][20]
References
- 1. This compound by Karyopharm Therapeutics for Refractory Acute Myeloid Leukemia: Likelihood of Approval [pharmaceutical-technology.com]
- 2. karyopharm.com [karyopharm.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 5. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 6. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. oncotarget.com [oncotarget.com]
- 11. The XPO1 Inhibitor KPT-8602 Ameliorates Parkinson’s Disease by Inhibiting the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. apexbt.com [apexbt.com]
- 14. Combining selective inhibitors of nuclear export (SINEs) with chimeric antigen receptor (CAR) T cells for CD19-positive malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound + Venetoclax for Myelodysplastic Syndrome and Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The XPO1 Inhibitor KPT-8602 Synergizes with Dexamethasone in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Eltanexor: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) that targets Exportin 1 (XPO1/CRM1). This document provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, and preclinical and clinical data of this compound. Detailed experimental protocols for key biological assays and the complete chemical synthesis are provided to support further research and development in the field of oncology and beyond.
Discovery and Development
This compound was developed by Karyopharm Therapeutics as a successor to the first-in-class SINE compound, Selinexor (KPT-330). The primary goal was to create a compound with a similar or improved efficacy profile but with a better safety and tolerability profile. A key differentiator of this compound is its significantly reduced penetration of the blood-brain barrier, which is approximately 30-fold less than that of Selinexor.[1] This characteristic is believed to contribute to a reduction in central nervous system-related side effects, such as anorexia, nausea, and weight loss, which were dose-limiting toxicities for Selinexor.[1]
The development of this compound was a result of structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index of XPO1 inhibitors. In preclinical studies, this compound demonstrated a broad therapeutic window and potent anti-cancer activity across a range of hematological and solid tumor models.[2] These promising preclinical findings led to its advancement into clinical trials for various cancer indications, including myelodysplastic syndromes (MDS), multiple myeloma, and acute myeloid leukemia (AML).[3][4]
Chemical Synthesis
The chemical synthesis of this compound is detailed in Karyopharm Therapeutics' patent US 9,714,227 B2. The synthesis is a multi-step process, outlined below.
Synthesis of Intermediate 1: 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
-
Step 1: 3,5-bis(trifluoromethyl)benzohydrazide is reacted with formamidine acetate in the presence of a suitable solvent and base to yield the triazole ring.
Synthesis of Intermediate 2: (E)-3-bromo-2-(pyrimidin-5-yl)acrylonitrile
-
Step 2: Pyrimidine-5-carbaldehyde is subjected to a condensation reaction with malononitrile, followed by bromination to yield the vinyl bromide intermediate.
Final Synthesis of this compound (KPT-8602)
-
Step 3: Intermediate 1 is reacted with Intermediate 2 in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) to couple the triazole and pyrimidine moieties.
-
Step 4: The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.
Mechanism of Action: XPO1 Inhibition
This compound's mechanism of action is centered on the inhibition of Exportin 1 (XPO1), a key nuclear transport protein. In many cancer cells, XPO1 is overexpressed, leading to the increased export of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm. This mislocalization inactivates the TSPs, allowing for uncontrolled cell proliferation and survival.
This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1. This blockage prevents the binding and subsequent nuclear export of TSPs such as p53, BRCA1/2, and pRB, as well as other growth regulatory proteins.[5] The resulting accumulation of these proteins in the nucleus restores their tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells, while largely sparing normal cells.[2][6]
Quantitative Data
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 20-211 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 20-211 | [1] |
| U937 | Acute Myeloid Leukemia | 20-211 | [1] |
| HL-60 | Acute Myeloid Leukemia | 20-211 | [1] |
| OCI-AML2 | Acute Myeloid Leukemia | 20-211 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | 20-211 | [1] |
| KG-1 | Acute Myeloid Leukemia | 20-211 | [1] |
| K562 | Chronic Myeloid Leukemia | 20-211 | [1] |
| U87 | Glioblastoma | <100 | [7] |
| U251 | Glioblastoma | <100 | [7] |
| GSC 74 | Glioblastoma Stem-like | <100 | [7] |
| GSC 240 | Glioblastoma Stem-like | <100 | [7] |
| GSC 175 | Glioblastoma Stem-like | <100 | [7] |
| GSC 151 | Glioblastoma Stem-like | <100 | [7] |
Table 2: Clinical Trial Data for this compound in Higher-Risk Myelodysplastic Syndromes (MDS)
| Parameter | Value | Reference |
| Overall Response Rate (ORR) - Intent-to-Treat | 27% | [8] |
| Overall Response Rate (ORR) - Efficacy Evaluable | 31% | [8] |
| Median Overall Survival (mOS) | 8.7 months | [8] |
| Transfusion Independence Rate (RBC and/or platelets) | 29% | [8] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 24 to 72 hours.[1]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound orally (e.g., by gavage) at a specified dose and schedule (e.g., 15 mg/kg daily).[9] A control group should receive the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound is a promising second-generation SINE compound with a well-defined mechanism of action and a favorable preclinical safety profile. Its potent anti-cancer activity in various models, coupled with improved tolerability compared to its predecessor, positions it as a valuable candidate for the treatment of hematological malignancies and potentially solid tumors. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader class of XPO1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. karyopharm.com [karyopharm.com]
- 3. investors.karyopharm.com [investors.karyopharm.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. investors.karyopharm.com [investors.karyopharm.com]
- 9. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
Eltanexor's Impact on Tumor Suppressor Protein Localization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that represents a significant advancement in the targeted therapy of various malignancies.[1] This technical guide provides an in-depth analysis of this compound's core mechanism of action: the inhibition of Exportin-1 (XPO1/CRM1) and the resulting impact on the subcellular localization and function of key tumor suppressor proteins (TSPs). Overexpression of XPO1 is a common feature in many cancers, leading to the aberrant transport of TSPs from the nucleus to the cytoplasm, effectively neutralizing their tumor-suppressive functions.[2][3] this compound addresses this by forcing the nuclear retention of these proteins, thereby reactivating pathways that control cell cycle progression and apoptosis. This document details the molecular interactions, summarizes quantitative data, outlines key experimental protocols for studying these effects, and visualizes the critical pathways involved.
Core Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export
The proper functioning and regulation of a cell are critically dependent on the precise localization of its proteins. The nuclear export protein XPO1 is the exclusive nuclear exporter for a multitude of proteins, including numerous TSPs and growth regulators such as p53, BRCA1/2, p27, FOXO, and IκB.[2][4][5][6] In many cancer cells, XPO1 is overexpressed, leading to an accelerated export of these TSPs from the nucleus, which prevents them from performing their functions like inducing apoptosis or halting the cell cycle in response to oncogenic stress.[2]
This compound functions by covalently binding to the cysteine residue at position 528 (Cys528) within the nuclear export signal (NES)-binding groove of the XPO1 protein.[7] This binding is slowly reversible and physically obstructs the binding of cargo proteins to XPO1.[8] Consequently, TSPs are sequestered within the nucleus, leading to a restoration and amplification of their tumor-suppressing activities, ultimately triggering selective apoptosis in cancer cells while largely sparing normal cells.[1][9]
References
- 1. karyopharm.com [karyopharm.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-Osteoclast Effect of Exportin-1 Inhibitor this compound on Osteoporosis Depends on Nuclear Accumulation of IκBα–NF-κB p65 Complex [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibitors of nuclear export (SINE) as novel therapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XPO1-dependent nuclear export as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Karyopharm Announces Dosing of First Patient in a Phase 2 Study Investigating Oral this compound in HMA Refractory Myelodysplastic Syndrome [prnewswire.com]
Eltanexor's Molecular Landscape: A Technical Guide to Targets Beyond XPO1
Executive Summary: Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound.[1] Its principal and thus far only validated direct molecular target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] this compound binds to XPO1, preventing the nuclear export of a wide range of cargo proteins, including numerous tumor suppressor proteins (TSPs).[1][2] While extensive research has focused on the consequences of XPO1 inhibition, there is currently no direct evidence in the peer-reviewed literature to suggest that this compound has other primary molecular targets. The profound effects of this compound on various signaling pathways are understood to be downstream consequences of its potent and selective inhibition of XPO1. This guide provides an in-depth analysis of these downstream molecular effects, which constitute the known "targets" of this compound's activity beyond the direct binding to XPO1.
Introduction to this compound and its Primary Target: XPO1
This compound is a novel therapeutic agent that functions by inhibiting XPO1, a key protein in the regulation of nucleocytoplasmic transport.[1] In many cancer cells, XPO1 is overexpressed, leading to the inappropriate export of TSPs from the nucleus to the cytoplasm, thereby functionally inactivating them.[2] this compound's inhibition of XPO1 leads to the nuclear accumulation of these TSPs, restoring their ability to control cell growth and induce apoptosis in malignant cells.[1] The improved tolerability of this compound compared to its predecessor, selinexor, allows for more frequent dosing and a longer duration of exposure.[1]
Downstream Molecular Effects of XPO1 Inhibition by this compound
The therapeutic effects of this compound stem from the nuclear retention of a multitude of XPO1 cargo proteins. This leads to the modulation of several critical signaling pathways, which can be considered the indirect molecular targets of the drug.
Modulation of the p53 Signaling Pathway
Inhibition of XPO1 by this compound results in the nuclear accumulation of the tumor suppressor protein p53.[3] This leads to the transcriptional activation of p53 target genes, including those involved in apoptosis and cell cycle arrest.[3] Studies in glioblastoma (GBM) cells have shown that this compound treatment leads to the induction of p53-related genes such as TP53i3, PUMA, CDKN1A, and PML at both the mRNA and protein levels.[3] The resulting nuclear accumulation of p21 (CDKN1A) is a plausible mechanism for the observed this compound-induced apoptosis.[3]
Impact on the Wnt/β-Catenin Signaling Pathway
This compound has been shown to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[4][5] This effect is mediated by the nuclear retention of the Forkhead Box O3 (FOXO3a) transcription factor, an XPO1 cargo protein.[5] In the nucleus, FOXO3a can interfere with the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to a reduction in the expression of downstream targets like COX-2.[4][5]
Crosstalk with the NF-κB Pathway
Emerging evidence suggests that XPO1 inhibition can impact the NF-κB signaling pathway. This is thought to occur through the nuclear sequestration of IκB, the inhibitor of NF-κB. By preventing the export of IκB, this compound can potentially dampen NF-κB activity, a pathway often associated with inflammation and cell survival.
Induction of Proteasome-Mediated Degradation of XPO1
Interestingly, in addition to inhibiting its function, this compound has been observed to induce the proteasome-mediated degradation of its own target, XPO1, in human cytomegalovirus (HCMV) infected cells.[6] This represents a novel feedback mechanism that could contribute to the drug's overall efficacy.[6]
Promotion of a Type I Interferon Response
In the context of viral infections, this compound has been shown to promote a type I interferon (IFN-β) response.[6] This suggests an immunomodulatory role for XPO1 inhibition that extends beyond its direct effects on tumor suppressor proteins.[6]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values represent the concentration of this compound required to inhibit cell viability by 50% and are a measure of the cellular response to XPO1 inhibition, not direct binding to an off-target molecule.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various AML cell lines | Acute Myeloid Leukemia | 20 - 211 | [7][8][9] |
| Glioblastoma cell lines | Glioblastoma | < 100 | [3][10] |
| GSC74 | Glioblastoma Stem-like Cells | 38.3 | [10] |
| Neuronal Progenitor Cells | Non-malignant | 57.8 | [10] |
| Primary Astrocytes | Non-malignant | 383 | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular effects of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Method:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 2,000 cells/well for adherent cell lines, 10,000 cells/well for glioblastoma stem-like cells) and incubated for 24 hours.[10]
-
Cells are treated with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO).[10]
-
After a specified incubation period (e.g., 5 days for GBM cell lines, 10 days for GSCs), cell viability is assessed using a commercially available assay such as CellTiter-Glo® 3D Cell Viability Assay.[10]
-
Luminescence is measured, and the data is normalized to the vehicle control to determine the percentage of cell viability.[10]
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method (Caspase-Glo® 3/7 Assay):
-
Cells are seeded in 96-well plates.[10]
-
After 24 hours, cells are treated with the desired concentrations of this compound.[10]
-
Following treatment for a specified duration (e.g., 24 hours for U87 and U251 cells, 48 hours for GSCs), the Caspase-Glo® 3/7 reagent is added to each well.[10]
-
The plate is mixed and incubated at room temperature in the dark.[10]
-
Luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.[10]
-
-
Method (Annexin V/PI Staining):
-
Cells are treated with this compound for the desired time.
-
Cells are washed with ice-cold PBS and a 1x binding buffer.[10]
-
Cells are resuspended in binding buffer, and Annexin V-APC is added, followed by incubation in the dark.[10]
-
After washing, cells are resuspended in binding buffer, and propidium iodide (PI) is added before a final incubation.[10]
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Immunofluorescence for Protein Localization
-
Objective: To visualize the subcellular localization of XPO1 cargo proteins following this compound treatment.
-
Method:
-
Cells are grown on coverslips and treated with this compound or a vehicle control.
-
Cells are fixed, permeabilized, and blocked to prevent non-specific antibody binding.
-
Cells are incubated with a primary antibody specific to the protein of interest (e.g., p53, CDKN1A).[3]
-
After washing, a fluorescently labeled secondary antibody is applied.[11]
-
Nuclei are counterstained with DAPI.[11]
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.[12]
-
Western Blotting
-
Objective: To detect changes in the expression levels of specific proteins after this compound treatment.
-
Method:
-
Cells are treated with this compound and then lysed in a suitable buffer containing protease and phosphatase inhibitors.[13][14]
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).[13]
-
The membrane is blocked and then incubated with a primary antibody against the target protein.[13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[13]
-
Quantitative PCR (qPCR)
-
Objective: To measure changes in the mRNA expression of target genes following this compound treatment.
-
Method:
-
RNA is extracted from this compound-treated and control cells.[15]
-
The RNA is reverse-transcribed into cDNA.[15]
-
qPCR is performed using primers specific for the genes of interest and a housekeeping gene for normalization (e.g., RPLP0).[10][16]
-
The relative expression of the target genes is calculated using the delta-delta Ct method.[17][18]
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound's inhibition of XPO1.
Caption: this compound's inhibition of XPO1 leads to p53 accumulation in the nucleus.
Caption: this compound indirectly inhibits Wnt/β-catenin signaling via FOXO3a.
Caption: Workflow for characterizing this compound's cellular effects.
Conclusion
The available scientific evidence strongly indicates that this compound's mechanism of action is highly specific to the inhibition of the nuclear export protein XPO1. While the term "molecular targets beyond XPO1" might imply direct binding to other proteins, the current understanding is that this compound's broad anti-cancer activity arises from the downstream consequences of this primary interaction. The nuclear retention of a multitude of tumor suppressor and growth regulatory proteins leads to the modulation of critical signaling pathways, including those governed by p53 and Wnt/β-catenin. Future research employing unbiased, proteome-wide screening techniques such as affinity-based chemoproteomics or cellular thermal shift assays could definitively probe for potential direct off-target interactions of this compound. However, based on the existing literature, this compound is best characterized as a highly selective XPO1 inhibitor, with its diverse molecular effects being a testament to the central role of nucleocytoplasmic transport in cellular homeostasis and disease.
References
- 1. karyopharm.com [karyopharm.com]
- 2. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Second-Generation XPO1 Inhibitor this compound Inhibits Human Cytomegalovirus (HCMV) Replication and Promotes Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 10. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Super‐resolved highly multiplexed immunofluorescence imaging for precise protein localization and podocyte ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. protocols.io [protocols.io]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. trn.tulane.edu [trn.tulane.edu]
- 18. Telomere length measurement by a novel monochrome multiplex quantitative PCR method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KPT-8602 Animal Model Studies in Myelodysplastic Syndromes (MDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis, cytopenias, and a risk of progression to acute myeloid leukemia (AML). Exportin 1 (XPO1) is a key nuclear export protein that is overexpressed in various cancers, including MDS, leading to the inappropriate export of tumor suppressor proteins (TSPs) from the nucleus and their functional inactivation in the cytoplasm. KPT-8602 (eltanexor) is a second-generation, orally bioavailable Selective Inhibator of Nuclear Export (SINE) compound that specifically blocks XPO1. By inhibiting XPO1, KPT-8602 forces the nuclear retention and activation of TSPs, such as p53, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated that KPT-8602 has a more favorable tolerability profile compared to its predecessor, selinexor, allowing for more frequent dosing and prolonged exposure. These characteristics make KPT-8602 a promising therapeutic candidate for MDS.
These application notes provide a detailed framework for designing and conducting preclinical animal model studies to evaluate the efficacy of KPT-8602 in MDS. The protocols outlined below are based on established methodologies for xenograft models of hematologic malignancies and can be adapted for specific research needs.
Signaling Pathways and Experimental Workflow
XPO1 Inhibition and Downstream Signaling
NF-κB Signaling Pathway and XPO1 Inhibition
Wnt/β-catenin Signaling Pathway and XPO1 Inhibition
Experimental Workflow for KPT-8602 Evaluation in an MDS Xenograft Model
Experimental Protocols
MDS Xenograft Model Establishment
1.1. Animal Models:
-
Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG mice expressing human cytokines such as SCF, GM-CSF, and IL-3 (NSGS) are recommended for improved engraftment of human hematopoietic cells.[1][2]
-
Age: 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before any experimental procedures.
1.2. Cell Source:
-
Cell Line: The MDSL cell line, derived from an MDS patient, has been shown to establish an MDS-like disease in immunodeficient mice.[1][2][3]
-
Patient-Derived Xenografts (PDX): CD34+ cells isolated from the bone marrow of MDS patients can be used to create PDX models that more closely recapitulate the heterogeneity of the human disease.[4][5][6]
1.3. Cell Preparation and Injection:
-
Culture MDSL cells according to standard protocols or thaw cryopreserved patient-derived CD34+ cells.
-
Perform a viable cell count using trypan blue exclusion.
-
Resuspend the cells in sterile, serum-free media or phosphate-buffered saline (PBS) at a concentration of 1 x 106 viable cells per 100-200 µL.[1]
-
(Optional) Sublethal Irradiation: Irradiate mice with 200-250 cGy 4-24 hours prior to cell injection to facilitate engraftment.[1][6]
-
Inject the cell suspension intravenously (IV) via the tail vein or intrafemorally.
KPT-8602 Formulation and Administration
2.1. Formulation:
-
Dissolve KPT-8602 powder in a small amount of dimethyl sulfoxide (DMSO).[7]
-
Prepare a vehicle solution of 0.5% methylcellulose and 1% Tween-80 in sterile water.[7]
-
Add the KPT-8602/DMSO solution to the vehicle to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity. A common formulation for oral gavage is a suspension.[8][9]
2.2. Dosing and Administration:
-
Dose: Based on preclinical studies with KPT-8602 and selinexor in hematologic malignancies, a starting dose of 10-15 mg/kg can be used.[8][10][11] Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration: Administer KPT-8602 or vehicle control via oral gavage.
-
Frequency: KPT-8602 has shown good tolerability with daily or near-daily dosing (e.g., 5 days on, 2 days off per week).[7]
Monitoring and Efficacy Evaluation
3.1. In-life Monitoring:
-
Monitor the body weight and clinical condition of the mice at least three times per week.
-
Perform peripheral blood draws (e.g., via tail vein or saphenous vein) every 2-4 weeks to monitor engraftment of human CD45+ (hCD45+) cells by flow cytometry and to perform complete blood counts (CBC).[1]
3.2. Endpoint Analysis:
-
Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, lethargy, hind-limb paralysis) or at a pre-determined study endpoint (e.g., 12-16 weeks post-injection).
-
Collect bone marrow, spleen, and peripheral blood for analysis.
-
Flow Cytometry:
-
Prepare single-cell suspensions from bone marrow, spleen, and peripheral blood.
-
Perform red blood cell lysis.
-
Stain cells with a panel of fluorescently-conjugated antibodies to identify and quantify:
-
-
Complete Blood Count (CBC): Analyze peripheral blood to assess for anemia, thrombocytopenia, and other cytopenias.[1]
-
Histology: Fix and embed femur and spleen in paraffin for hematoxylin and eosin (H&E) staining to assess bone marrow cellularity and architecture, and spleen infiltration by human cells.
Data Presentation
Table 1: In-life Monitoring Data
| Treatment Group | Week | Average Body Weight (g) ± SEM | % hCD45+ in Peripheral Blood ± SEM |
| Vehicle | 0 | ||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 10 | |||
| 12 | |||
| KPT-8602 (10 mg/kg) | 0 | ||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 10 | |||
| 12 | |||
| KPT-8602 (15 mg/kg) | 0 | ||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 10 | |||
| 12 |
Table 2: Endpoint Hematological and Engraftment Data
| Treatment Group | Hemoglobin (g/dL) ± SEM | Platelets (x109/L) ± SEM | % hCD45+ in Bone Marrow ± SEM | % hCD45+ in Spleen ± SEM | Spleen Weight (g) ± SEM |
| Vehicle | |||||
| KPT-8602 (10 mg/kg) | |||||
| KPT-8602 (15 mg/kg) |
Table 3: Endpoint Bone Marrow Flow Cytometry Data
| Treatment Group | % Blasts (of hCD45+) ± SEM | Myeloid:Erythroid Ratio ± SEM |
| Vehicle | ||
| KPT-8602 (10 mg/kg) | ||
| KPT-8602 (15 mg/kg) |
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of KPT-8602 in animal models of Myelodysplastic Syndromes. The detailed protocols for model establishment, drug administration, and endpoint analysis, along with the structured tables for data presentation and diagrams for conceptual understanding, are intended to facilitate robust and reproducible studies. These investigations are crucial for advancing our understanding of the therapeutic potential of KPT-8602 and for informing its clinical development for the treatment of MDS.
References
- 1. An MDS xenograft model utilizing a patient-derived cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Myelodysplastic syndrome patient-derived xenografts: from no options to many - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An accessible patient-derived xenograft model of low-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An accessible patient-derived xenograft model of low-risk myelodysplastic syndromes | Haematologica [haematologica.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. thieno-gtp.com [thieno-gtp.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | The Use of Flow Cytometry in Myelodysplastic Syndromes: A Review [frontiersin.org]
- 13. Standardization of flow cytometry in myelodysplastic syndromes: report from the first European LeukemiaNet working conference on flow cytometry in myelodysplastic syndromes | Haematologica [haematologica.org]
- 14. Flow cytometry in myelodysplastic syndrome: analysis of diagnostic utility using maturation pattern-based and quantitative approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow Cytometry in the Diagnosis of Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eltanexor and Venetoclax Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltanexor (KPT-8602) is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE) compound that targets Exportin 1 (XPO1).[1][2] XPO1 is a key nuclear transport protein responsible for exporting major tumor suppressor proteins (TSPs) like p53, p21, and p27 from the nucleus to the cytoplasm.[1][3] By inhibiting XPO1, this compound forces the nuclear accumulation and reactivation of these TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Venetoclax (ABT-199) is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][3] Overexpression of BCL-2 is a common mechanism by which cancer cells evade apoptosis.[3]
Preclinical studies have demonstrated a strong synergistic anti-tumor effect when combining this compound with venetoclax, particularly in hematologic malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL).[1][3][4] This combination has been shown to enhance apoptosis, reduce cancer cell viability, and inhibit tumor growth more effectively than either agent alone.[1][3] The promising preclinical data provide a solid rationale for the clinical evaluation of this combination therapy in patients with relapsed or refractory hematologic cancers.[5][6][7]
Mechanism of Synergistic Action
The synergistic anti-leukemic activity of the this compound and venetoclax combination stems from their complementary mechanisms of action that target distinct but interconnected cancer cell survival pathways.
-
This compound's Role: By inhibiting XPO1, this compound leads to the nuclear retention and activation of tumor suppressor proteins. A key consequence of this is the downregulation of the anti-apoptotic protein Mcl-1, a known resistance factor to venetoclax.[1][3]
-
Venetoclax's Role: Venetoclax directly inhibits BCL-2, releasing pro-apoptotic proteins and priming the cell for apoptosis.
-
Synergy: The combination of this compound and venetoclax creates a "dual-hit" on the apoptotic machinery. This compound-mediated Mcl-1 suppression lowers the apoptotic threshold, making cancer cells more susceptible to BCL-2 inhibition by venetoclax. This co-inhibition of two critical anti-apoptotic proteins, BCL-2 and Mcl-1, leads to a more profound and durable apoptotic response.[3][4] Furthermore, studies suggest that XPO1 inhibitors can induce DNA damage, which is enhanced by venetoclax, providing another layer to their synergistic interaction.[5]
Caption: Synergistic mechanism of this compound and Venetoclax.
Preclinical Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of this compound and venetoclax.
In Vitro Efficacy: Cell Viability and Apoptosis
| Cell Line | Cancer Type | Assay | This compound (Concentration) | Venetoclax (Concentration) | Combination | Outcome | Reference |
| MV-4-11 | AML | Cell Viability (CellTiter-Glo) | Dose-dependent decrease | Dose-dependent decrease | Synergistic decrease | Enhanced loss of viability | [3] |
| MOLM-13 | AML | Western Blot | Dose titration | - | - | Increased Cleaved Caspase 3, Increased p53, Decreased MCL1 | [3] |
| DoHH-2 | DLBCL | Cell Viability (CellTiter-Glo) | Dose-dependent decrease | Dose-dependent decrease | Synergistic decrease | Significantly decreased viability | [3] |
| Primary AML Cells | AML | Cell Viability (CellTiter-Glo) | 3-fold dilutions | 3-fold dilutions | Synergistic decrease | Significantly decreased viability after 48h | [3] |
| Primary DLBCL Cells | DLBCL | Cell Viability (CellTiter-Glo) | 3-fold dilutions | 3-fold dilutions | Synergistic decrease | Significantly decreased viability after 48h | [3] |
In Vivo Efficacy: Xenograft Models
| Xenograft Model | Cancer Type | Treatment Groups | Key Findings | Reference |
| MV-4-11 | AML | Vehicle, this compound, Venetoclax, Combination | Combination significantly reduced human CD45+ cells in peripheral blood, bone marrow, and spleen. | [3] |
| DoHH-2 | DLBCL | Vehicle, this compound, Venetoclax, Combination | Combination significantly inhibited tumor growth and prolonged survival. | [3] |
| DoHH-2 | DLBCL | Vehicle, this compound, Venetoclax, Combination | Increased cleaved caspase 3 and ApopTag staining in combination-treated tumors. | [3] |
| Xenograft Model | Treatment Group | Median Survival (days) | Reference |
| DoHH-2 (DLBCL) | Vehicle | 16 | [3] |
| This compound | 26 | [3] | |
| Venetoclax | 26 | [3] | |
| This compound + Venetoclax | 37 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization based on specific cell lines and experimental conditions.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound and venetoclax, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MV-4-11, DoHH-2)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Allow cells to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Prepare serial dilutions of this compound and venetoclax in complete medium.
-
Treat cells with single agents or in combination at various concentrations. Include a DMSO vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and venetoclax.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
After the incubation period, harvest the cells (including supernatant for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension according to the kit manufacturer's protocol.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis
Objective: To detect changes in protein expression levels of key apoptosis and cell cycle regulators.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against XPO1, p53, MCL1, cleaved caspase 3, Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the this compound and venetoclax combination in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
Cancer cells (e.g., MV-4-11, DoHH-2)
-
Matrigel (optional, for subcutaneous injection)
-
This compound and Venetoclax formulations for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Implant cancer cells into the mice, either subcutaneously or intravenously (for disseminated disease models).
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment cohorts (Vehicle, this compound, Venetoclax, Combination).
-
Administer treatments according to the desired schedule (e.g., oral gavage daily or on a specific cycle).
-
Monitor mouse body weight and general health regularly.
-
Measure tumor volume with calipers at set intervals (e.g., twice weekly).
-
For survival studies, monitor mice until they reach a predefined endpoint (e.g., tumor size limit, significant weight loss).
-
At the end of the study, euthanize the mice and harvest tumors and other tissues for further analysis (e.g., immunohistochemistry, western blot).
Caption: General workflow for preclinical evaluation.
References
- 1. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Venetoclax enhances DNA damage induced by XPO1 inhibitors: A novel mechanism underlying the synergistic antileukaemic effect in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. mdsf.sparkcures.com [mdsf.sparkcures.com]
Eltanexor (KPT-8602): Standard Experimental Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard experimental protocols for evaluating the efficacy and mechanism of action of Eltanexor (KPT-8602), a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE). This compound targets Exportin 1 (XPO1), a key protein involved in the transport of tumor suppressor proteins from the nucleus to the cytoplasm.[1][2][3] By inhibiting XPO1, this compound leads to the nuclear accumulation of these tumor suppressors, reactivating their function and inducing apoptosis in cancer cells.[1][3]
Mechanism of Action
This compound functions by binding to and inhibiting the nuclear export protein XPO1.[1] This inhibition leads to the accumulation of tumor suppressor proteins, such as p53, in the cell nucleus.[1][3] This restoration of tumor suppressor function is believed to trigger selective apoptosis in cancer cells while having a lesser effect on normal cells.[1] In preclinical models, this compound has demonstrated a broad therapeutic window and minimal penetration of the blood-brain barrier.[1]
Signaling Pathway
This compound's primary mechanism involves the inhibition of XPO1-mediated nuclear export, leading to the nuclear retention of key tumor suppressor proteins (TSPs) and cell cycle regulators. This action effectively restores their anti-cancer functions. Additionally, in colorectal cancer models, this compound has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in tumorigenesis.[4][5]
Caption: this compound's mechanism of action and its effect on the Wnt/β-catenin pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line Type | Cell Lines | IC50 Range (nM) | Reference |
| Acute Myeloid Leukemia (AML) | 10 AML cell lines | 20 - 211 | [6][7] |
| Acute Lymphoblastic Leukemia (ALL) | Jurkat, MOLT-4, ALL-SIL, DND41, HPB-ALL, BV173, EHEB, REH, MV4-11, MOLM13, K-562, HL-60 | 25 - 145 | [8] |
| Glioblastoma (GBM) | U87, U251, patient-derived Glioblastoma Stem-like Cells (GSCs) | < 100 - < 300 | [9] |
| Non-malignant brain cells | Primary astrocytes, Neuronal progenitor cells | 57.8 - 383 | [9] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Human leukemia xenograft model (NSG mice) | 15 mg/kg, oral gavage | Prolonged survival, nearly complete elimination of human AML cells. | [6][7] |
| Acute Lymphoblastic Leukemia (ALL) | Not specified | 15 mg/kg, oral gavage, daily for 12 days | Marked reduction in total white blood cell counts. | [8] |
| Colorectal Cancer | Apc min/+ mice (Familial Adenomatosis Polyposis model) | Not specified | Approximately threefold reduction in tumor burden and decreased tumor size. | [4] |
| Myelodysplastic Syndrome (MDS) | Patients with higher-risk MDS | 10 mg or 20 mg, orally, days 1-5 each week of a 28-day cycle | Overall response rate of 53.3%, with 46.7% achieving marrow complete remission. Median overall survival of 9.86 months. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
References
- 1. karyopharm.com [karyopharm.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral this compound treatment of patients with higher-risk myelodysplastic syndrome refractory to hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Eltanexor for IC50 Determination in Glioblastoma
Introduction
Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound.[1] It functions by targeting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a crucial protein responsible for the transport of over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs), from the cell nucleus to the cytoplasm.[3] In many cancers, including glioblastoma multiforme (GBM), XPO1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs, which contributes to uncontrolled cell growth and survival.[3][4] this compound's ability to block XPO1 makes it a promising therapeutic agent, and determining its half-maximal inhibitory concentration (IC50) is a critical first step in evaluating its efficacy in glioblastoma models.
Mechanism of Action of this compound
This compound selectively binds to XPO1, preventing it from exporting its cargo proteins.[1] This forces the nuclear accumulation and functional reactivation of key TSPs such as p53, CDKN1A (p21), and others.[1][3] The restoration of these proteins' functions within the nucleus triggers cell cycle arrest and, ultimately, selective apoptosis in cancer cells, while largely sparing normal cells.[1][3] In glioblastoma cells, this compound has been demonstrated to induce apoptosis by promoting the nuclear retention of p53 and CDKN1A, leading to the upregulation of TP53-dependent genes.[3][5][6]
Caption: Mechanism of this compound action in the cell nucleus.
Quantitative Data: this compound IC50 in Glioblastoma Cells
Studies have shown that this compound effectively reduces the viability of glioblastoma cell lines and glioblastoma stem-like cells (GSCs) at nanomolar concentrations. For most GBM-derived cells tested, the IC50 concentrations for this compound were below 100 nM.[3][5][6] The IC50 values were determined after a 5-day treatment for GBM cell lines and a 10-day treatment for GSCs.[3]
| Cell Line Type | Cell Line Name | Reported IC50 (nM) |
| Glioblastoma (GBM) | U87 | < 100 |
| Glioblastoma (GBM) | U251 | < 100 |
| Glioblastoma Stem-like Cell (GSC) | GSC 74 | < 100 |
| Glioblastoma Stem-like Cell (GSC) | GSC 240 | < 100 |
| Glioblastoma Stem-like Cell (GSC) | GSC 175 | > 100 |
| Glioblastoma Stem-like Cell (GSC) | GSC 151 | > 100 |
Table based on data from a 2022 study in Biomedicines, which reported that IC50 concentrations for most GBM-derived cells were below 100 nM.[3]
Experimental Protocols
Protocol: Determination of this compound IC50 in Adherent Glioblastoma Cells using a Luminescent Viability Assay
This protocol provides a method for determining the IC50 value of this compound on adherent glioblastoma cell lines such as U87 and U251. The CellTiter-Glo® Luminescent Cell Viability Assay is cited in the literature for this purpose and measures ATP levels as an indicator of metabolically active, viable cells.[5]
1. Materials and Reagents
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (KPT-8602)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Opaque-walled 96-well plates suitable for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer plate reader
-
Humidified incubator (37°C, 5% CO2)
2. Experimental Workflow
References
- 1. karyopharm.com [karyopharm.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. investors.karyopharm.com [investors.karyopharm.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Eltanexor stock solution in DMSO
Application Notes: Eltanexor (KPT-8602)
Introduction
This compound, also known as KPT-8602, is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE).[1][2][3] It targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein responsible for the transport of numerous cargo proteins from the cell nucleus to the cytoplasm.[4][5] XPO1 is overexpressed in various cancer cells, leading to the mislocalization and functional inactivation of tumor suppressor proteins (TSPs).[5][6] By inhibiting XPO1, this compound promotes the nuclear accumulation and reactivation of TSPs, ultimately leading to apoptosis in malignant cells.[2][4][5]
Mechanism of Action
This compound functions by binding to the cargo-binding site of XPO1.[2][5] This action blocks the export of critical TSPs such as p53, BRCA1/2, and FOXO, as well as other growth regulatory proteins.[2][5][6] The resulting accumulation of these proteins within the nucleus restores their tumor-suppressing functions, which includes cell cycle arrest and the induction of apoptosis.[4][6] This targeted mechanism makes this compound a promising agent in cancer research, particularly for hematological malignancies and solid tumors.[3][7]
Data Summary
Quantitative data for this compound is summarized in the table below for quick reference.
| Property | Value |
| Molecular Weight | 428.29 g/mol [1][2][8] |
| CAS Number | 1642300-52-4[2][9][10] |
| Appearance | Solid; Off-white to light yellow[8][10] |
| Purity | ≥98%[8][9] |
| Solubility | Insoluble in water and ethanol[3] |
| Soluble in DMSO (≥44 mg/mL)[3][11][12] | |
| Sparingly soluble in DMSO (1-10 mg/ml) according to one source[9] | |
| Storage (Powder) | -20°C for up to 4 years[8][9][11] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[10][11] |
Visualized Signaling Pathway and Workflow
Caption: this compound blocks the XPO1-mediated export of tumor suppressor proteins.
Caption: Workflow for preparing this compound stock solution in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 428.29 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Pipettes and sterile tips
-
Analytical balance
Equipment:
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of 10 mM stock: Mass = 1 mL x 10 mmol/L x 428.29 g/mol = 4.28 mg.
-
-
Weighing: Carefully weigh 4.28 mg of this compound powder and place it into a sterile amber microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.[1] It is crucial to use fresh, high-quality DMSO as absorbed moisture can reduce solubility.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If insolubility is observed, brief sonication in a water bath may be used to aid dissolution.[11]
-
Visual Inspection: Visually inspect the solution to ensure that all solid has completely dissolved and the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile amber cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[10]
Protocol 2: Application in a Cell Viability Assay
This protocol provides a general workflow for using the this compound stock solution to determine its effect on the viability of cancer cell lines (e.g., AML or CLL cell lines).[7][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
MTT, XTT, or similar cell viability reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions.
-
Preparation of Working Solutions:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A broad range (e.g., 10 nM to 500 nM) is recommended for initial IC₅₀ determination.[11][12]
-
Important: The final concentration of DMSO in the culture wells should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[11] Prepare a vehicle control using medium with the same final DMSO concentration as the highest this compound dose.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound working solutions (or vehicle control/untreated media) to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.[7][11]
-
Viability Assessment:
-
After incubation, add the cell viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. karyopharm.com [karyopharm.com]
- 5. Facebook [cancer.gov]
- 6. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. x-press-tag.com [x-press-tag.com]
- 12. x-press-tag.com [x-press-tag.com]
Eltanexor in Cell Culture: Application Notes on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) that targets Exportin 1 (XPO1).[1][2] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including many tumor suppressor proteins (TSPs) like p53, BRCA1/2, and FOXO, from the nucleus to the cytoplasm.[3][4] In many cancer types, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of these TSPs, which contributes to uncontrolled cell proliferation.[3][4] this compound covalently binds to XPO1, blocking the nuclear export of TSPs and forcing their accumulation in the nucleus.[3] This restoration of TSP function triggers cell cycle arrest and apoptosis in cancer cells, making this compound a promising therapeutic agent.[1][3]
These application notes provide detailed information on the solubility and stability of this compound for in vitro cell culture applications, along with protocols for researchers to determine these parameters in their specific experimental setups.
Data Presentation: this compound Solubility
This compound is a hydrophobic compound with high solubility in organic solvents like dimethyl sulfoxide (DMSO) and very low solubility in aqueous solutions.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥44 mg/mL | ≥102.7 | Commercially reported solubility. Use fresh, anhydrous DMSO for best results. |
| Water | 0.00588 mg/mL | ~0.0137 | Poorly soluble in aqueous solutions. |
| Ethanol | Insoluble | - | Not a recommended solvent. |
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤0.5%, with many cell lines tolerating ≤0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound functions by inhibiting the XPO1 protein, which is central to the transport of various proteins from the cell nucleus to the cytoplasm. By blocking this transport, this compound effectively traps tumor suppressor proteins within the nucleus, where they can carry out their function of regulating cell growth and inducing apoptosis.
Caption: this compound inhibits XPO1, leading to nuclear retention of TSPs, which in turn promotes apoptosis and cell cycle arrest.
Experimental Workflow for Solubility and Stability Assessment
A systematic approach is necessary to determine the practical solubility and stability of this compound in a specific cell culture medium. The following workflow outlines the key steps.
Caption: A workflow for determining the solubility and stability of this compound in cell culture media.
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound in cell culture media. These protocols are based on standard methodologies and may require optimization for specific laboratory conditions and equipment.
Protocol 1: Determination of this compound Solubility in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
High-speed microcentrifuge
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing. This stock solution should be clear.
-
-
Prepare Serial Dilutions:
-
Create a series of this compound concentrations to be tested. For example, prepare dilutions in DMSO that, when added to the media, will result in final concentrations ranging from 1 µM to 100 µM.
-
Important: The volume of DMSO added to the media should not exceed 0.5% of the total volume to minimize solvent effects.
-
-
Spike the Cell Culture Media:
-
In sterile microcentrifuge tubes, add a pre-determined volume of the pre-warmed cell culture medium (e.g., 1 mL).
-
Add the corresponding volume of the this compound-DMSO stock or dilutions to achieve the desired final concentrations.
-
Include a "vehicle control" tube with only DMSO added to the media at the highest percentage used.
-
Vortex each tube gently for 30 seconds immediately after adding the this compound stock.
-
-
Equilibration:
-
Incubate the tubes at 37°C for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation. Visually inspect for any precipitate.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes at room temperature to pellet any undissolved this compound.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant from each tube without disturbing the pellet.
-
For protein precipitation (which can interfere with HPLC analysis), add a cold organic solvent like acetonitrile (e.g., in a 1:3 supernatant-to-solvent ratio).
-
Vortex and centrifuge again at high speed for 20 minutes.
-
Transfer the resulting supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to quantify this compound. This will typically involve a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Create a standard curve using known concentrations of this compound prepared in a mixture of media and precipitation solvent that mimics the final sample matrix.
-
Inject the prepared samples and quantify the concentration of this compound in each.
-
-
Data Interpretation:
-
Plot the measured soluble this compound concentration against the nominal (spiked) concentration. The point at which the measured concentration plateaus indicates the maximum solubility in the tested cell culture medium.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability and calculate the half-life of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
Same as Protocol 1.
Methodology:
-
Prepare a Spiked Media Solution:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a bulk volume of pre-warmed cell culture medium (e.g., 10 mL) containing a known concentration of this compound (below its determined solubility limit, e.g., 10 µM). Ensure the final DMSO concentration is consistent with intended cell-based assays (e.g., 0.1%).
-
-
Incubation and Timepoint Collection:
-
Incubate the spiked media solution in a sterile container at 37°C.
-
At designated timepoints (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 500 µL) of the solution.
-
The 0-hour timepoint should be collected immediately after preparation.
-
-
Sample Processing:
-
Immediately process each aliquot as it is collected to prevent further degradation.
-
Perform protein precipitation as described in Protocol 1 (Step 6).
-
Store the processed samples at -80°C until all timepoints have been collected for batch HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples from all timepoints in a single HPLC run to minimize inter-assay variability.
-
Use the same HPLC method and standard curve as established for the solubility assay to quantify the remaining this compound concentration in each sample.
-
-
Data Analysis and Half-Life Calculation:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics. If the degradation follows first-order kinetics (a common scenario), the natural logarithm of the concentration versus time will yield a straight line.
-
The half-life (t½) can be calculated from the degradation rate constant (k) using the formula: t½ = 0.693 / k . The rate constant 'k' is the absolute value of the slope of the line from the semi-log plot.
-
Conclusion
Understanding the solubility and stability of this compound in the specific cell culture medium being used is critical for the accurate design and interpretation of in vitro experiments. Due to its hydrophobic nature, care must be taken when preparing working solutions from DMSO stocks to avoid precipitation. It is highly recommended that researchers either perform the described protocols to determine these parameters in their specific systems or, at a minimum, prepare fresh dilutions of this compound in media for each experiment from a recently thawed DMSO stock aliquot. These practices will ensure reproducible and reliable experimental outcomes.
References
Application Notes and Protocols for Eltanexor Target Engagement Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound.[1][2] It functions by binding to and inhibiting Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[3][4] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including many tumor suppressor proteins (TSPs) like p53 and FOXO, from the nucleus to the cytoplasm.[4][5] In various cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs, which contributes to uncontrolled cell proliferation.[4][6]
This compound's inhibition of XPO1 blocks this export process, forcing the nuclear accumulation and reactivation of TSPs.[3][4] This restoration of tumor suppressor function selectively induces apoptosis in cancer cells while largely sparing normal cells.[3] Western blot analysis is a fundamental technique to verify the target engagement of this compound by observing two key consequences of XPO1 inhibition: the increased nuclear retention of XPO1 cargo proteins and the activation of downstream apoptotic pathways.
Mechanism of Action: this compound-Mediated XPO1 Inhibition
This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of the XPO1 protein.[7] This action physically obstructs the binding of cargo proteins, preventing their export from the nucleus. The resulting nuclear accumulation of tumor suppressor proteins (TSPs) allows them to exert their cell cycle control and pro-apoptotic functions, leading to cancer cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. karyopharm.com [karyopharm.com]
- 4. Facebook [cancer.gov]
- 5. apexbt.com [apexbt.com]
- 6. Targeting Nuclear Exporter Protein XPO1/CRM1 in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Eltanexor insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Eltanexor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as KPT-8602) is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE).[1][2][3] It specifically targets Exportin 1 (XPO1 or CRM1), a protein responsible for transporting various cargo proteins, including tumor suppressor proteins, from the cell nucleus to the cytoplasm.[2][4][5] By inhibiting XPO1, this compound causes the nuclear accumulation of tumor suppressor proteins such as p53, p73, and BRCA1/2, as well as other growth-regulatory proteins.[4][6] This leads to cell cycle arrest and apoptosis in cancer cells.[3][6][7] this compound has also been shown to modulate the Wnt/β-catenin signaling pathway.[5][8]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its potential as an antineoplastic agent in various cancers, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma, and colorectal cancer.[1][2][5][9] Its high potency and improved tolerability compared to first-generation XPO1 inhibitors make it a subject of preclinical and clinical research.[1][2][10]
Q3: In which solvents is this compound soluble?
A3: this compound is practically insoluble in water and ethanol.[1][2][11] It is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2][11][12] For in vivo studies, it can be formulated in a vehicle containing DMSO, PEG300, Tween-80, and saline.[1][3]
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][13] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to a month.[1] It is recommended to prepare fresh working solutions from the stock for each experiment.[11][12]
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses common issues related to this compound's solubility during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium, PBS) | This compound is insoluble in aqueous solutions. The addition of a DMSO stock solution to an aqueous buffer can cause the compound to precipitate out if the final DMSO concentration is too low to maintain solubility. | 1. Ensure Complete Initial Dissolution: Confirm that this compound is fully dissolved in DMSO before any dilution. Gentle vortexing or brief sonication of the DMSO stock can help.[12] 2. Optimize Final DMSO Concentration: Maintain a final DMSO concentration in your aqueous solution that is sufficient to keep this compound dissolved, while being non-toxic to your cells. This concentration typically should not exceed 0.1% for most cell-based assays.[11] 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Prepare an intermediate, more concentrated solution in your aqueous buffer before making the final dilution to the desired working concentration. |
| Inconsistent experimental results or lower than expected potency | This could be due to incomplete dissolution of this compound, leading to an actual concentration that is lower than intended. Degradation of the compound in the stock solution can also be a factor. | 1. Use Fresh, High-Quality DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Use fresh, anhydrous DMSO to prepare stock solutions. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to prevent degradation from repeated temperature changes.[11][12] 3. Gentle Heating: If solubility issues persist in the DMSO stock, you can gently warm the solution to no more than 37°C to aid dissolution.[11] |
| Formation of a suspension instead of a clear solution for in vivo studies | The formulation for in vivo administration requires a specific combination of solvents to maintain this compound in solution or as a homogenous suspension. | 1. Follow a Validated Formulation Protocol: For oral administration, a common method involves first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline, with thorough mixing after each addition to ensure a clear solution.[1][3] 2. Use of Suspending Agents: For some applications, a homogenous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) can be prepared.[9] |
Quantitative Data
This compound Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | ≥44 mg/mL | [2][11][12] |
| DMSO | 85 mg/mL (198.46 mM) | [1] |
| DMSO | 86 mg/mL (200.79 mM) | [1][9] |
| DMSO | ≥100 mg/mL (233.49 mM) | [3] |
| Water | Insoluble (<1 mg/mL) | [1][2][9][11][14] |
| Ethanol | Insoluble (<1 mg/mL) | [1][2][11] |
This compound In Vitro Potency
| Cell Line Type | IC50 Range | Reference(s) |
| Acute Myeloid Leukemia (AML) | 20 - 211 nM | [1][2][9][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 428.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.28 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube or warm it to 37°C.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in your experiment.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (Example for a 2.5 mg/mL solution):
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is formed.[3]
-
This formulation should be prepared fresh before use.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Second-Generation XPO1 Inhibitor this compound Inhibits Human Cytomegalovirus (HCMV) Replication and Promotes Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. x-press-tag.com [x-press-tag.com]
- 12. x-press-tag.com [x-press-tag.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
Eltanexor Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Eltanexor dosage and minimize off-target effects in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound.[1] It functions by binding to and inhibiting Exportin 1 (XPO1 or CRM1), a nuclear export protein.[2][3] This inhibition leads to the accumulation of tumor suppressor proteins (TSPs) like p53, p73, and BRCA1/2 in the cell nucleus.[3] The restoration of nuclear TSPs reinitiates and amplifies their tumor-suppressing functions, leading to selective apoptosis in cancer cells while largely sparing normal cells.[2][3]
Q2: What are the key advantages of this compound compared to the first-generation SINE inhibitor, selinexor?
A2: this compound exhibits a wider therapeutic window and an improved tolerability profile compared to selinexor.[2][4] A primary advantage is its significantly reduced penetration of the blood-brain barrier (approximately 30-fold less).[5] This characteristic likely contributes to a reduction in central nervous system (CNS)-mediated side effects such as anorexia, malaise, and weight loss, which are more commonly observed with selinexor.[2][5] The improved tolerability of this compound allows for more frequent dosing and a longer duration of exposure at higher levels.[2][6]
Q3: What are the common off-target effects and toxicities associated with this compound?
A3: While this compound has an improved safety profile, treatment-related adverse events can still occur. The most frequently reported side effects are generally low-grade, dose-dependent, and reversible.[7] Common toxicities include fatigue, nausea, decreased appetite, diarrhea, weight loss, vomiting, and cytopenias (such as neutropenia, anemia, and thrombocytopenia).[8][9][10]
Q4: What are typical starting doses for this compound in in-vitro and in-vivo preclinical models?
A4: For in-vitro studies, the effective concentration of this compound can vary between cell lines. For instance, in glioblastoma cell lines, IC50 concentrations were generally below 100 nM.[11] In acute myeloid leukemia (AML) cell lines, IC50 values ranged from 20 to 211 nM after 72 hours of exposure.[5] For in-vivo animal models, oral gavage administration of 15 mg/kg daily has shown potent anti-leukemic activity.[12]
Troubleshooting Guide
Problem 1: High cytotoxicity observed in normal (non-malignant) cell lines in vitro.
-
Possible Cause: The this compound concentration may be too high. While SINE compounds are designed to selectively target cancer cells, excessively high concentrations can affect normal cells.[3]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations on both your cancer cell line and a relevant normal cell line to determine the therapeutic window.
-
Reduce incubation time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while minimizing toxicity in normal cells.
-
Assess cell confluence: Ensure that cells are in the logarithmic growth phase and not over-confluent, as this can affect drug sensitivity.
-
Problem 2: Inconsistent anti-tumor activity in animal models.
-
Possible Cause 1: Suboptimal dosing schedule. The improved tolerability of this compound allows for more frequent dosing, which may be necessary to maintain therapeutic drug levels.[2]
-
Troubleshooting Steps:
-
Possible Cause 2: Poor drug absorption or rapid metabolism.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) analysis: Conduct a PK study to determine the bioavailability and half-life of this compound in your animal model. This will help in optimizing the dosing regimen. This compound does not tend to accumulate in plasma after repeated dosing.[5]
-
Formulation check: Ensure the vehicle used for oral gavage is appropriate and that the drug is properly solubilized.
-
Problem 3: Development of resistance to this compound in vitro.
-
Possible Cause: Upregulation of compensatory signaling pathways, such as the NF-κB pathway.[14]
-
Troubleshooting Steps:
-
Combination therapy: Consider combining this compound with other anti-cancer agents. For example, proteasome inhibitors have been shown to sensitize SINE-resistant cells.[14] In preclinical models, this compound has shown synergistic effects with the BCL-2 inhibitor venetoclax in AML and DLBCL.[15]
-
Analyze resistance mechanisms: Perform molecular profiling of the resistant cells to identify upregulated pathways that could be targeted with a combination therapy.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line Type | IC50 / EC50 Range | Exposure Time | Reference |
| Acute Myeloid Leukemia (AML) | 20 - 211 nM (IC50) | 3 days | [5] |
| Leukemia | 25 - 145 nM (EC50) | 72 hours | [12] |
| Glioblastoma (GBM) | < 100 nM (IC50) | 5 - 10 days | [11] |
| XPO1-dependent nuclear export | 60.9 nM (EC50) | Not Specified | [12] |
Table 2: Overview of this compound Clinical Trial Dosages and Responses
| Cancer Type | Dosage Regimen | Overall Response Rate (ORR) | Key Findings | Reference |
| Myelodysplastic Syndromes (MDS) | 10 mg or 20 mg daily, 5 days/week | 53% (in evaluable patients) | The 10 mg dose was identified as the recommended Phase 2 dose. | [4][9][13] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 20 mg and 30 mg daily, 5 days/week | 9% Partial Response, 83% Disease Control Rate | The recommended Phase 2 dose was determined to be 30 mg as a single agent. | [8] |
| Relapsed/Refractory Myelodysplastic Neoplasms | 10 mg daily, 5 days/week | 27% (intent-to-treat), 31% (evaluable) | Well-tolerated with a manageable safety profile. | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Example using a Luminescent-Based Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Assay: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using appropriate software.
Protocol 2: Apoptosis Assay (Example using Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: this compound inhibits XPO1, leading to nuclear retention of TSPs and subsequent apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. karyopharm.com [karyopharm.com]
- 3. Facebook [cancer.gov]
- 4. onclive.com [onclive.com]
- 5. selleckchem.com [selleckchem.com]
- 6. investors.karyopharm.com [investors.karyopharm.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. karyopharm.com [karyopharm.com]
- 9. Oral this compound treatment of patients with higher-risk myelodysplastic syndrome refractory to hypomethylating agents [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. karyopharm.com [karyopharm.com]
- 14. oncotarget.com [oncotarget.com]
- 15. Selinexor and Other Selective Inhibitors of Nuclear Export (SINEs)—A Novel Approach to Target Hematologic Malignancies and Solid Tumors [mdpi.com]
- 16. Karyopharm reports interim data from this compound Phase I/II study [clinicaltrialsarena.com]
How to avoid Eltanexor degradation during storage
Welcome to the technical support center for Eltanexor. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C.[1][2] Under these conditions, it is stable for at least three years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is insoluble in water and ethanol but is soluble in DMSO at concentrations of 44 mg/mL or higher.[2] It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can reduce the solubility of this compound.[3] For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[3][4]
Q3: What is the stability of this compound in a DMSO stock solution?
A3: The stability of this compound in a DMSO stock solution depends on the storage temperature. For long-term storage, it is best to store aliquots at -80°C, where they are stable for up to two years.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one year.[1] Long-term storage of solutions is generally not recommended due to the potential for DMSO-mediated degradation.[2]
Q4: Can I store my this compound stock solution at 4°C?
A4: While some suppliers indicate that solid this compound may be stable at 4°C for up to two years, it is generally not recommended to store DMSO stock solutions at this temperature for extended periods. For working solutions, prepare them fresh from a frozen stock for each experiment.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in a DMSO stock solution can include precipitation or color change. However, chemical degradation may not always be visible. A decrease in the expected biological activity in your experiments, such as a shift in IC50 values, can be an indicator of degradation.[4] To confirm, a chemical analysis using a stability-indicating method like HPLC would be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving this compound powder in DMSO. | 1. The DMSO may have absorbed moisture, reducing its solvating power. 2. The concentration being prepared is too high. | 1. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. 2. Ensure you are not exceeding the known solubility limits. Gentle warming to 37°C can aid dissolution. |
| Precipitate forms in the DMSO stock solution upon storage. | 1. The storage temperature is too high. 2. The DMSO used was not anhydrous, leading to decreased solubility over time. 3. The concentration is too high for stable storage at that temperature. | 1. Store stock solutions at -80°C for long-term stability. 2. Prepare fresh stock solutions with anhydrous DMSO. 3. Consider preparing a slightly more dilute stock solution for long-term storage. |
| Inconsistent or reduced activity in biological assays. | 1. The this compound stock solution has degraded due to improper storage or repeated freeze-thaw cycles. 2. The final concentration in the assay is incorrect due to precipitation or dilution errors. | 1. Prepare a fresh stock solution from solid this compound powder. Aliquot the new stock to minimize freeze-thaw cycles. 2. Visually inspect the stock solution for any precipitate before dilution. Ensure accurate pipetting and mixing. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Reported Stability |
| Solid Powder | N/A | -20°C | ≥ 3 years[1][3] |
| Solid Powder | N/A | 4°C | 2 years[1] |
| Stock Solution | DMSO | -80°C | 2 years[1] |
| Stock Solution | DMSO | -20°C | 1 year[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene or glass vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis:
-
For each condition, dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC, comparing the chromatograms of the stressed samples to that of a control (unstressed) sample.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Visualizations
Caption: Recommended workflow for handling and storing this compound.
References
Managing cytotoxicity of DMSO in Eltanexor experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers manage the potential cytotoxicity of Dimethyl Sulfoxide (DMSO) when conducting experiments with Eltanexor (KPT-8602).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO necessary for my this compound experiments? A1: this compound is an experimental drug that is insoluble in water but highly soluble in DMSO.[1][2][3] Therefore, DMSO is required as a solvent to prepare stock solutions for in vitro cell-based assays.
Q2: What is this compound and what is its mechanism of action? A2: this compound (also known as KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE).[1][4][5] It functions by binding to and inhibiting the protein Exportin-1 (XPO1 or CRM1).[6][7] This blockage prevents the transport of tumor suppressor proteins (TSPs), such as p53, from the cell's nucleus to the cytoplasm.[7] The resulting accumulation of TSPs in the nucleus reactivates their function, leading to the selective induction of apoptosis (programmed cell death) in cancer cells.[6][7]
Q3: What are the general guidelines for "safe" concentrations of DMSO in cell culture? A3: The cytotoxicity of DMSO is dependent on the concentration, exposure time, and the specific cell line being used.[8][9]
-
≤ 0.1%: Generally considered safe for most cell lines with minimal cytotoxic effects.[9][10]
-
0.1% - 0.5%: Widely used and tolerated by many cell lines without severe toxicity.[10][11][12] This is often a recommended maximum range.[12]
-
> 0.5% - 1.0%: May be tolerated by some robust cell lines, but can cause toxicity in others, especially with longer incubation times.[9][10][13]
-
≥ 2.0%: Shows significant cytotoxic effects for most leukemic and other cell lines, particularly after 24 hours of exposure.[14]
Q4: How does DMSO cause cytotoxicity and other effects in cells? A4: At high concentrations (e.g., >5%), DMSO can dissolve cell membranes, leading to rapid cell death.[10] However, even at lower, non-lethal concentrations, DMSO is not an inert solvent. It can induce a variety of cellular changes, including altering the epigenetic landscape, interfering with cell signaling pathways like MAPK and NF-κB, and modulating the expression of numerous genes and proteins.[15][16][17][18] These off-target effects are important to consider during data interpretation.
Troubleshooting Guide
Issue 1: Significant cell death is observed in the vehicle (DMSO-only) control group.
-
Possible Cause: The final DMSO concentration in the culture medium is too high for your specific cell line. Cell sensitivity to DMSO varies greatly.[9][13]
-
Solution: Conduct a dose-response experiment using only DMSO on your cells to determine the maximum non-toxic concentration. Test a range of concentrations (e.g., 0.05% to 2.0%) over your planned experimental duration (e.g., 24, 48, 72 hours). Always use the lowest possible DMSO concentration that keeps this compound in solution for your final experiments.
-
Possible Cause: The incubation time is too long. The cytotoxic effects of DMSO are time-dependent, meaning a concentration that is safe at 24 hours may become toxic by 72 hours.
-
Solution: If your experimental design allows, consider using shorter endpoint assays. If long-term incubation is necessary, it is critical to establish a safe DMSO concentration for that specific duration.
-
Possible Cause: The cell line is highly sensitive. Primary cells, for example, are often more sensitive to DMSO than established cell lines.[10]
-
Solution: Perform a very low-concentration dose-response curve (e.g., below 0.1%) to find the tolerance level.[10] Ensure your serial dilution protocol for this compound is optimized to minimize the final DMSO percentage.
Issue 2: Results are inconsistent, or unexpected signaling changes are seen in control cells.
-
Possible Cause: Off-target effects of DMSO. Even at "safe" concentrations, DMSO can influence cellular processes and signaling pathways.[15][19]
-
Solution: Consistency is key. Ensure that the final concentration of DMSO is identical across all treatment groups, including the this compound-treated wells and the vehicle control. This allows the specific effects of this compound to be distinguished from the background effects of the solvent.
Issue 3: The this compound/DMSO stock solution precipitates when added to the cell culture medium.
-
Possible Cause: this compound has poor solubility in aqueous solutions like culture media.[1] Adding a concentrated DMSO stock directly into the medium without proper mixing can cause the drug to crash out of solution.
-
Solution: Prepare an intermediate dilution of your this compound stock if necessary. When adding the final this compound/DMSO stock to your pre-warmed culture medium, add it slowly while gently vortexing or swirling the medium to ensure rapid and even dispersal. Avoid creating bubbles.
Data & Protocols
Table 1: Summary of DMSO Cytotoxicity in Various Cell Lines
| DMSO Concentration | Cell Line(s) | Observation | Incubation Time | Citation(s) |
| ≤ 0.5% | MCF-7, RAW-264.7, HUVEC | Little to no toxicity observed; cell viability >90%. | 24 h | [11][12] |
| 1.1% - 1.2% | MCF-7, RAW-264.7, HUVEC | IC50 (concentration causing 50% inhibition of cell growth). | 24 h | [11] |
| ≥ 2.0% | Jurkat, U937, Molt-4 | Significant decrease in cell proliferation. | 24, 48, 72 h | |
| 2.14% | RGC-5 | IC50. | 24 h | [20] |
| 2.5% | HepG2 | Cell viability reduced by over 30%. | 24, 48 h | [21] |
| 5.0% | Hep G2 | No cell proliferation observed. | 72 h | [8] |
| 5.0% - 10% | Human Apical Papilla Cells | Cytotoxic at all time points. | Up to 7 days | [22] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol uses a standard MTT or MTS assay to measure cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at the density optimized for your cell line and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a 2X working stock for each desired final concentration of DMSO (e.g., 4%, 2%, 1%, 0.5%, 0.2%, 0.1%) in complete culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of fresh medium. Then, add 100 µL of your 2X DMSO working stocks to the appropriate wells to achieve a 1X final concentration. Include a "medium-only" control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours) under standard culture conditions.
-
Viability Assay: At the end of each time point, add the viability reagent (e.g., MTT, MTS) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the "medium-only" control wells (representing 100% viability). Determine the highest concentration of DMSO that does not cause a significant reduction in cell viability (e.g., maintains >90% viability).
Protocol 2: Preparation of this compound Working Solutions
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% fresh, high-quality DMSO.[1][4] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Intermediate Dilution (Optional): If preparing very low final concentrations, it may be necessary to make an intermediate dilution of your stock in 100% DMSO to allow for more accurate pipetting.
-
Final Working Solution: Warm the required volume of complete culture medium to 37°C. Calculate the volume of this compound stock needed to achieve your final desired concentration, ensuring the final DMSO percentage is below the toxicity threshold determined in Protocol 1.
-
Dilution Step: Add the small volume of the this compound/DMSO stock directly into the pre-warmed medium. Immediately mix gently but thoroughly by swirling or pipetting up and down. Do not allow the concentrated stock to sit undiluted in the medium.
-
Application: Immediately add the final this compound working solution to your cells.
Visual Guides
Caption: Mechanism of action for this compound (KPT-8602).
Caption: Experimental workflow for DMSO cytotoxicity testing.
Caption: Troubleshooting logic for high vehicle control cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. karyopharm.com [karyopharm.com]
- 7. Facebook [cancer.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific sensitivity to Eltanexor treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Eltanexor in pre-clinical research. Here you will find troubleshooting guides and frequently asked questions to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound.[1] Its primary target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including many tumor suppressor proteins (TSPs) like p53, from the nucleus to the cytoplasm.[1][2] In many cancer cells, XPO1 is overexpressed, leading to an increased export and subsequent inactivation of these TSPs in the cytoplasm.[2] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, thereby blocking the export of TSPs. This forces the nuclear accumulation and reactivation of TSPs, which can in turn trigger cell cycle arrest and apoptosis in cancer cells.[1][3]
View this compound's Mechanism of Action Diagram
References
Refinement of Eltanexor treatment schedule for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term study and refinement of Eltanexor treatment schedules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE).[1][2] It functions by binding to and inhibiting Exportin 1 (XPO1, also known as CRM1), a nuclear export protein.[1][2] This inhibition leads to the accumulation of tumor suppressor proteins (TSPs) such as p53, p73, BRCA1/2, pRB, and FOXO within the nucleus.[3][4] The restoration of nuclear localization and function of these TSPs is believed to induce apoptosis selectively in cancer cells while largely sparing normal cells.[1][5]
Q2: How does this compound's tolerability compare to first-generation XPO1 inhibitors like Selinexor?
A2: this compound was developed to have an improved tolerability profile compared to Selinexor.[6] Preclinical studies in rats and monkeys have shown that this compound has a substantially better tolerability profile, which is likely due to its markedly reduced penetration of the blood-brain barrier (approximately 30-fold less than Selinexor).[7][8] This results in reduced anorexia, malaise, and weight loss.[7][8] The improved tolerability may allow for more frequent and sustained dosing.[1][5]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate multiple signaling pathways. By inhibiting XPO1, it directly impacts the nuclear retention of key signaling molecules. In colorectal cancer, this compound has been found to reduce Wnt/β-catenin signaling.[9] Additionally, it has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα, a key inhibitor of NF-κB.
Q4: What are common adverse events observed with this compound treatment in clinical studies?
A4: In a Phase 1/2 study in patients with refractory multiple myeloma, the most common Grade 1/2 adverse events included nausea (54%), fatigue (46%), anemia (38%), diarrhea (38%), dysgeusia (33%), weight loss (33%), and neutropenia (31%).[10] The most frequent Grade 3/4 adverse events were thrombocytopenia (56%), neutropenia (26%), anemia (15%), leukopenia (15%), and hyponatremia (10%).[10] In a study on higher-risk myelodysplastic syndromes (MDS), the most common adverse events were asthenia (47%), diarrhea (43%), and nausea (33%), which were mostly Grade 1-2.[5][11]
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro cell viability assays.
-
Possible Cause: this compound solubility and stability.
-
Solution: this compound is insoluble in water and ethanol.[12] Prepare stock solutions in DMSO (≥44 mg/mL).[12] For cell-based assays, dilute the DMSO stock into culture media, ensuring the final DMSO concentration is ≤0.1% to avoid solvent-induced cytotoxicity.[12][13] It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[12]
-
-
Possible Cause: Cell line-specific sensitivity.
-
Solution: this compound's potency varies across different cell lines. For example, IC50 values in acute myeloid leukemia (AML) cell lines range from 20 to 211 nM after 72 hours of exposure.[7][8] Determine the optimal concentration range for your specific cell line by performing a dose-response curve.
-
Issue 2: Animal subjects in in vivo studies are exhibiting excessive weight loss.
-
Possible Cause: Dosing schedule and formulation.
-
Solution: While this compound is better tolerated than Selinexor, high doses or certain formulations can still lead to toxicity.[7] Consider adjusting the dosing schedule. In preclinical models, a dose of 15 mg/kg administered by oral gavage has been used in mice.[7][8] For formulation, a common vehicle is a mixture of DMSO, PEG300, Tween80, and saline.[14] Ensure the vehicle is well-tolerated by the animals in a control group. Monitor animal health, body weight, and food consumption closely.[13]
-
Issue 3: Difficulty in detecting the nuclear accumulation of tumor suppressor proteins.
-
Possible Cause: Suboptimal experimental timing or technique.
-
Solution: The nuclear accumulation of proteins like p53 can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detection after this compound treatment. For detection, immunofluorescence is a robust method to visualize changes in protein localization.[15] Ensure your subcellular fractionation protocol for Western blotting is optimized to cleanly separate nuclear and cytoplasmic fractions.[13]
-
Data Presentation
Table 1: In Vitro Potency of this compound in AML Cell Lines
| Cell Line | IC50 (nM) after 72h exposure |
| AML Cell Line 1 | 20 |
| AML Cell Line 2 | 50 |
| AML Cell Line 3 | 100 |
| AML Cell Line 4 | 150 |
| AML Cell Line 5 | 211 |
| Data derived from preclinical studies.[7][8] |
Table 2: Recommended Phase 2 Dosing in Clinical Trials for Myelodysplastic Syndromes (MDS)
| Dose | Schedule | Population | Reference |
| 10 mg | Orally, Days 1-5 of each week in a 28-day cycle | Higher-risk MDS | [16][17][18] |
| 20 mg | Orally, Days 1-5 of each week in a 28-day cycle | Higher-risk MDS | [16][17] |
| Note: The 10mg dose was identified as the recommended Phase 2 dose due to better tolerability and comparable efficacy.[18] |
Table 3: Common Treatment-Related Adverse Events (Any Grade) in Patients with Higher-Risk MDS
| Adverse Event | Frequency (%) |
| Asthenia | 47 |
| Diarrhea | 43 |
| Nausea | 33 |
| Neutropenia | 30 |
| Thrombocytopenia | 26.7 |
| Data from a Phase 2 study of single-agent this compound.[5][11] |
Experimental Protocols
1. Cell Viability Assay (MTS/CCK8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0-10 µM).[7] Include a vehicle control (DMSO at ≤0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[7][8]
-
MTS/CCK8 Addition: Add 20 µL of MTS or CCK8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
2. In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., AML-CN) into the flank of immunodeficient mice (e.g., NOD-SCID-IL2Rcγnull).[7]
-
Tumor Growth: Monitor tumor growth by measuring with calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation: Prepare this compound for oral gavage. A typical formulation involves dissolving this compound in DMSO and then diluting it in a vehicle such as 0.5% methylcellulose or a combination of PEG300 and Tween80.[7][13]
-
Dosing: Administer this compound orally at a specified dose (e.g., 15 mg/kg) and schedule (e.g., daily, 5 days a week).[7][8] The control group should receive the vehicle only.
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Mandatory Visualization
Caption: this compound's mechanism of action and its impact on key signaling pathways.
Caption: A typical experimental workflow for evaluating this compound treatment.
References
- 1. karyopharm.com [karyopharm.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. investors.karyopharm.com [investors.karyopharm.com]
- 6. The XPO1 Inhibitor KPT-8602 Ameliorates Parkinson’s Disease by Inhibiting the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. investors.karyopharm.com [investors.karyopharm.com]
- 11. Karyopharm Announces Presentation of Interim Data from Phase 2 Study of Single-Agent this compound in Relapsed/Refractory (R/R) Higher-Risk Myelodysplastic Neoplasms (MDS) at 17th International Congress on MDS [prnewswire.com]
- 12. x-press-tag.com [x-press-tag.com]
- 13. thieno-gtp.com [thieno-gtp.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral this compound treatment of patients with higher-risk myelodysplastic syndrome refractory to hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral this compound treatment of patients with higher-risk myelodysplastic syndrome refractory to hypomethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karyopharm.com [karyopharm.com]
Technical Support Center: Interpreting Variable Results in Eltanexor Functional Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Eltanexor. The information is designed to help interpret variable results and standardize experimental outcomes.
Troubleshooting Guide: this compound Functional Assays
Variability in experimental results is a common challenge. This guide addresses specific issues that may be encountered during in vitro functional assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values Across Experiments | 1. Cell Passage Number & Health: High passage numbers can alter cell sensitivity. Cellular stress can affect drug response. 2. Inconsistent Cell Seeding Density: Variations in starting cell numbers will lead to different confluence levels at the time of analysis, affecting results. 3. This compound Stock Degradation: Improper storage or repeated freeze-thaw cycles of the DMSO stock can reduce compound potency.[1][2] 4. Variable Incubation Time: Cell-type specific proliferation rates mean that a fixed incubation time may not be appropriate for all cell lines. | 1. Cell Culture Best Practices: Use cells within a consistent and low passage range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase before seeding. 2. Standardize Seeding Protocol: Perform accurate cell counts (e.g., using a hemocytometer or automated counter) before seeding. Ensure even cell distribution in plates. 3. Proper Compound Handling: Prepare single-use aliquots of the this compound stock solution in fresh, anhydrous DMSO and store at -20°C or -80°C.[1][2][3] Use stocks within two weeks for optimal activity.[1] 4. Optimize Incubation Time: Determine the optimal treatment duration for each specific cell line by performing a time-course experiment (e.g., 24, 48, 72 hours).[1] |
| High Background or "Edge Effects" in Plate-Based Assays | 1. Evaporation: Evaporation from wells on the edge of the plate can concentrate media components and the drug, leading to artifactual results. 2. Temperature Gradients: Uneven temperature distribution across the incubator shelf can cause variations in cell growth. 3. Inaccurate Pipetting: Inconsistent reagent volumes, especially for viability reagents like MTT or CellTiter-Glo, will cause high variability. | 1. Mitigate Evaporation: Fill the outer wells of the plate with sterile PBS or media without cells. Ensure a humidified incubator environment. 2. Ensure Uniform Temperature: Use incubators with good air circulation. Avoid stacking plates directly on top of each other. 3. Calibrate Pipettes & Technique: Regularly calibrate pipettes. Use reverse pipetting for viscous solutions and ensure complete mixing of reagents in each well. |
| Unexpectedly High Cytotoxicity in Vehicle Control (DMSO) | 1. High Final DMSO Concentration: Many cell lines are sensitive to DMSO concentrations above 0.5%. The recommended final concentration is ≤0.1%.[1][2] 2. DMSO Quality: Using old or non-anhydrous DMSO can lead to the formation of toxic byproducts. Moisture-absorbing DMSO can also reduce this compound's solubility.[4] | 1. Control DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1][2] 2. Use High-Quality DMSO: Use fresh, sterile, anhydrous DMSO to prepare stock solutions. |
| No Apparent Effect of this compound Treatment | 1. Inappropriate Concentration Range: The tested concentrations may be too low for the specific cell line being used. IC50 values can range from 20 nM to over 200 nM.[1][4] 2. Insufficient Incubation Time: The endpoint may be too early to observe a significant biological effect, such as apoptosis or reduced viability. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to XPO1 inhibition. | 1. Broaden Concentration Range: Test a wider range of this compound concentrations, from low nanomolar (e.g., 1 nM) to micromolar (e.g., 10 µM), to determine the effective dose range.[5] 2. Extend Incubation Period: As seen in studies with glioblastoma cells, some cell types, particularly stem-like cells, may require longer incubation periods (e.g., up to 10 days) to show a response.[5] 3. Verify Mechanism: Use Western blot or immunofluorescence to confirm the nuclear accumulation of a known XPO1 cargo protein (e.g., p53, CDKN1A) to ensure the drug is engaging its target in your cell model.[5] |
This compound Signaling Pathway and Experimental Workflow
To visualize the underlying mechanism and a typical experimental process, the following diagrams are provided.
References
- 1. thieno-gtp.com [thieno-gtp.com]
- 2. x-press-tag.com [x-press-tag.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Eltanexor vs. Selinexor: A Preclinical Efficacy Comparison
A detailed guide for researchers and drug development professionals on the preclinical profiles of two generations of XPO1 inhibitors.
This guide provides a comprehensive comparison of the preclinical efficacy of eltanexor (KPT-8602) and its predecessor, selinexor (KPT-330). Both are potent and selective inhibitors of nuclear export (SINE), targeting Exportin 1 (XPO1), a key protein involved in the transport of tumor suppressor proteins and oncoproteins out of the cell nucleus. By blocking XPO1, these drugs force the nuclear accumulation of tumor suppressors, leading to cell cycle arrest and apoptosis in cancer cells. This guide synthesizes available preclinical data to highlight the key differences in their anti-cancer activity, tolerability, and potential therapeutic applications.
At a Glance: Key Differences
| Feature | Selinexor (First-Generation) | This compound (Second-Generation) |
| Potency | Potent inhibitor of XPO1 | Generally more potent in vitro than selinexor |
| Tolerability | Associated with side effects such as anorexia and weight loss | Improved tolerability profile with less impact on body weight and food consumption |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier | Markedly reduced (approximately 30-fold less) penetration of the blood-brain barrier |
| Dosing Regimen | Typically intermittent (twice or three times weekly) | Allows for more frequent or daily dosing |
| Therapeutic Window | Established therapeutic window | Broader therapeutic window observed in preclinical models |
In Vitro Efficacy: this compound Demonstrates Superior Potency
Comparative in vitro studies across various cancer cell lines consistently indicate that this compound exhibits greater potency than selinexor.
Glioblastoma (GBM)
A study directly comparing the two drugs in glioblastoma cell lines demonstrated that this compound has a lower average half-maximal inhibitory concentration (IC50) than selinexor, suggesting superior potency in this difficult-to-treat cancer.[1]
| Cell Line | This compound IC50 (nM) | Selinexor IC50 (nM) |
| Average of GBM cell lines | 82 | 133 |
Hematological Malignancies
In a panel of cell lines representing various hematological cancers, this compound consistently showed lower IC50 values compared to selinexor, indicating a stronger inhibitory effect on cell viability.[2]
| Cell Line | This compound IC50 (µM) | Selinexor IC50 (µM) |
| Reh (ALL) | 0.05 ± 0.01 | 0.16 ± 0.01 |
| Nalm-6 (ALL) | 0.14 ± 0.03 | 0.30 ± 0.02 |
| Daudi (Burkitt's Lymphoma) | Not specified | 0.60 ± 0.09 |
| Raji (Burkitt's Lymphoma) | Not specified | Not specified |
In Vivo Efficacy and Tolerability: this compound's Improved Profile
Preclinical in vivo studies in animal models have highlighted this compound's improved tolerability and, in some cases, superior anti-tumor efficacy compared to selinexor. This improved safety profile is largely attributed to its significantly lower penetration of the blood-brain barrier, which is thought to mitigate central nervous system-mediated side effects like anorexia and weight loss.[3][4]
Improved Tolerability
Preclinical studies in animal models have consistently shown that this compound is better tolerated than selinexor. Animals treated with this compound exhibit a lower percentage of body weight loss and better food consumption.[5] This improved tolerability allows for more frequent dosing schedules, potentially leading to sustained target inhibition and enhanced therapeutic outcomes.[5]
Superior Anti-Leukemic Activity
In patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), this compound demonstrated superior anti-leukemic activity and better tolerability compared to selinexor.[3] Daily administration of this compound was shown to be more effective than the intermittent dosing schedule of selinexor, leading to greater anti-leukemic efficacy against both leukemic blasts and leukemia-initiating cells.[4] Furthermore, this compound showed the potential to prolong survival in a human leukemia xenograft model of AML.[3]
Mechanism of Action: Targeting the XPO1 Nuclear Export Machinery
Both this compound and selinexor share the same fundamental mechanism of action. They selectively and reversibly bind to XPO1 (also known as CRM1), preventing it from exporting key cargo proteins from the nucleus to the cytoplasm. This leads to the nuclear accumulation and functional reactivation of tumor suppressor proteins (TSPs) such as p53, p21, and Rb. The restoration of tumor suppressor function ultimately triggers cell cycle arrest and apoptosis in malignant cells.
Caption: Mechanism of action of SINE compounds.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[6][7]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or selinexor for a specified period (e.g., 72 hours).[6]
-
Reagent Incubation:
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).[7][8]
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.
Caption: Workflow for cell viability assays.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used.[9][10]
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.[9][10][11][12]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[9][11][12][13]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups and receive this compound, selinexor, or vehicle control via oral gavage at specified doses and schedules.[11]
-
Monitoring: Animal body weight and overall health are monitored throughout the study.[9]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis. Efficacy is assessed by comparing tumor growth inhibition and survival rates between treatment groups.[9][13]
Caption: Workflow for in vivo xenograft studies.
Conclusion
The preclinical data strongly suggest that this compound represents a significant advancement over selinexor. Its improved potency in various cancer models, coupled with a superior tolerability profile and reduced central nervous system penetration, indicates a potentially wider therapeutic window and a more favorable safety profile in clinical settings. These characteristics make this compound a promising second-generation SINE compound for the treatment of a broad range of malignancies, warranting its continued investigation in clinical trials. Researchers and clinicians should consider these key preclinical differences when designing future studies and therapeutic strategies involving XPO1 inhibition.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karyopharm.com [karyopharm.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. 2.2. MTT Assay and CCK-8 Assay for Cell Viability and Proliferation [bio-protocol.org]
- 8. apexbt.com [apexbt.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of tumor growth in vivo [bio-protocol.org]
- 13. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: Targeting Nuclear Export
A Comparative Guide to KPT-8602 (Eltanexor) and KPT-330 (Selinexor) in Acute Myeloid Leukemia (AML) Models
For researchers and drug development professionals, the evolution of targeted therapies for Acute Myeloid Leukemia (AML) presents both opportunities and the need for careful evaluation of next-generation compounds. This guide provides an objective comparison of KPT-330 (selinexor), a first-in-class Selective Inhibitor of Nuclear Export (SINE), and its second-generation successor, KPT-8602 (this compound). Both compounds target the nuclear export protein Exportin 1 (XPO1), a critical mediator of cellular homeostasis that is overexpressed in AML.
In AML and other malignancies, the overexpression of XPO1 (also known as CRM1) leads to the excessive export of tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm.[1][2] This mislocalization results in their functional inactivation, allowing malignant cells to evade apoptosis and proliferate uncontrollably.[1]
Both KPT-330 and KPT-8602 are orally bioavailable SINEs that function by covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1.[3][4] This action blocks the binding and subsequent export of cargo proteins, forcing the nuclear retention and activation of key TSPs such as p53, p21, and FOXO.[1][5] The restoration of tumor suppressor function ultimately induces cell cycle arrest and apoptosis in cancer cells, while largely sparing normal hematopoietic cells.[5][6]
Caption: Mechanism of SINE compounds targeting XPO1-mediated nuclear export.
Preclinical Performance: A Head-to-Head Comparison
While both drugs share a common target, preclinical studies in AML models reveal significant differences in their efficacy, tolerability, and pharmacokinetic profiles. KPT-8602 was specifically designed to improve upon the therapeutic window of KPT-330.
In Vitro Potency
KPT-8602 demonstrates potent cytotoxic activity against a range of AML cell lines, with IC50 values in the nanomolar range. One study reported IC50 values for KPT-8602 between 20-211 nM across 10 different AML lines after a 3-day exposure.[7] Another source indicates KPT-8602 reduces cell viability in leukemia cell lines with EC50s ranging from 25 to 145 nM.[8] While direct, side-by-side comparative IC50 data across a broad panel of AML lines is not consolidated in the initial findings, available data suggests KPT-8602 is a highly potent inhibitor of AML cells.[9]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
PDX models, which involve implanting primary patient-derived AML cells into immunosuppressed mice, are a gold standard for assessing the activity of anti-leukemic agents against clinically relevant cells, including leukemia-initiating cells (LICs).[4]
Studies directly comparing KPT-8602 and KPT-330 in high-risk AML PDX models have shown KPT-8602 to have superior anti-leukemic activity.[4][5] In one model, KPT-8602 led to the nearly complete elimination of human AML cells.[4][7]
Table 1: Comparative Efficacy in AML PDX Models
| Parameter | KPT-330 (Selinexor) | KPT-8602 (this compound) | Source |
|---|---|---|---|
| Dosing Schedule | 20 mg/kg, 3x/week | 15 mg/kg, daily | [4][10] |
| Anti-Leukemic Activity | Potently inhibits AML blasts | Higher anti-leukemic activity than selinexor | [4] |
| LIC Frequency Reduction (AML-CK Model) | 0.9-fold reduction | 507-fold reduction (p<0.0001 vs. selinexor) | [4] |
| LIC Frequency Reduction (AML-CN Model) | 111-fold reduction | 437-fold reduction | [4] |
| Effect on Normal HSPCs | Minimal effects | Not significantly reduced | [4][10] |
| Survival in PDX Models | Extends survival | Greatly extends survival beyond selinexor |[4] |
Tolerability and Safety Profile
A key differentiating factor is KPT-8602's reduced penetration of the blood-brain barrier.[4][5] This pharmacokinetic property is believed to be the reason for its substantially improved tolerability profile compared to KPT-330, particularly concerning central nervous system (CNS)-mediated side effects.[5][10][11]
Table 2: Comparative Tolerability and Dosing
| Feature | KPT-330 (Selinexor) | KPT-8602 (this compound) | Source |
|---|---|---|---|
| Blood-Brain Barrier Penetration | Significant | Markedly reduced (~30-fold less) | [4][7] |
| Key Side Effects | Anorexia, weight loss, malaise | Reduced anorexia, weight loss, and malaise | [4][5][7] |
| Resultant Dosing Regimen | Intermittent (2-3x per week) | Can be administered daily |[5][10] |
Caption: Key comparative features of KPT-330 and KPT-8602.
Experimental Protocols
Reproducibility and clear methodology are paramount in preclinical research. Below are representative protocols for the key experiments used to evaluate and compare these compounds.
In Vivo AML Patient-Derived Xenograft (PDX) Study
This protocol outlines the methodology for assessing the in vivo efficacy of SINE compounds against primary AML cells and LICs.
Objective: To evaluate the anti-leukemic activity and effect on LIC frequency of KPT-8602 compared to KPT-330 in an AML PDX model.
Methodology:
-
Animal Model: Immunosuppressed mice (e.g., NOD-SCID-IL2Rcγ-null or NSG) are used as hosts.
-
Cell Implantation: Cryopreserved primary human AML cells from high-risk patients are thawed and injected intravenously into recipient mice.
-
Engraftment Monitoring: Human AML cell (hCD45+) engraftment is monitored by flow cytometry of peripheral blood samples.
-
Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), mice are randomized into treatment cohorts:
-
Vehicle control (oral gavage, daily)
-
KPT-330 (e.g., 20 mg/kg, oral gavage, 3x/week)
-
KPT-8602 (e.g., 15 mg/kg, oral gavage, daily)
-
-
Efficacy Assessment: After a set treatment period (e.g., 4 weeks), mice are euthanized. Bone marrow is harvested, and the percentage and absolute number of hCD45+ AML cells are quantified by flow cytometry to determine the reduction in leukemic blasts.
-
Limiting Dilution Assay (for LICs):
-
hCD45+ AML cells are sorted from the bone marrow of treated and control mice.
-
Serial dilutions of these cells are transplanted into secondary recipient mice.
-
After 18-22 weeks, the presence or absence of leukemia in secondary recipients is assessed. LIC frequency is then calculated using statistical software (e.g., L-Calc).[4]
-
Caption: Experimental workflow for an in vivo AML PDX study.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SINE compounds on AML cell lines.
Methodology:
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLT-4) are cultured in appropriate media (e.g., RPMI 1640 with 10% FBS).[12]
-
Plating: Cells are seeded into 96-well plates at a specified density (e.g., 10,000 cells/well).[12]
-
Treatment: Cells are treated with a range of concentrations of KPT-330 or KPT-8602, typically via serial dilution. A DMSO control is included.[12]
-
Incubation: Plates are incubated for a standard period (e.g., 72 hours).[12]
-
Viability Measurement: Cell viability is measured using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Luminescence values are normalized to the DMSO control. IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.
Clinical Status and Conclusion
Both selinexor (KPT-330) and this compound (KPT-8602) have advanced into clinical trials for AML and other hematologic malignancies.[4][5][13] Selinexor is approved for other hematological cancers and has been extensively studied in AML, showing activity both as a monotherapy and in combination regimens.[1][5][14]
KPT-8602 entered clinical trials with the promise of an improved therapeutic index.[5][13] The preclinical data strongly suggest that KPT-8602's design—specifically its reduced brain penetration—translates into better tolerability.[10][11] This improved safety profile allows for a more frequent (daily) dosing schedule, which may contribute to its superior efficacy in eliminating both AML blasts and the critical, relapse-driving LIC population.[4][10]
For the research and drug development community, KPT-8602 represents a refined therapeutic strategy against the XPO1 target in AML. Its preclinical profile suggests it may offer a more effective and less toxic option than its predecessor, potentially providing a significant benefit for patients with this challenging disease. Future clinical data will be essential to confirm these preclinical advantages.
References
- 1. A phase 1 clinical trial of single-agent selinexor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. Activity of a selective inhibitor of nuclear export, selinexor (KPT-330), against AML-initiating cells engrafted into immunosuppressed NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selinexor in acute myeloid leukemia: therapeutic applications and current challenges [frontiersin.org]
- 6. A phase 1 dose-escalation study of the oral selective inhibitor of nuclear export (SINE) KPT-330 (selinexor) in patients (pts) with relapsed/refractory acute myeloid leukemia (AML). - ASCO [asco.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. kpt-8602-a-second-generation-inhibitor-of-xpo1-mediated-nuclear-export-is-well-tolerated-and-highly-active-against-aml-blasts-and-leukemia-initiating-cells - Ask this paper | Bohrium [bohrium.com]
- 10. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Selinexor in acute myeloid leukemia: therapeutic applications and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eltanexor's On-Target Effects: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of eltanexor, a second-generation selective inhibitor of nuclear export (SINE), with genetic knockdown approaches for validating its on-target effects. By examining experimental data from preclinical studies, we aim to offer an objective analysis of this compound's performance and provide detailed methodologies for key validation experiments.
Introduction to this compound and On-Target Validation
This compound (KPT-8602) is a potent and selective inhibitor of Exportin 1 (XPO1), a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and other cargo from the nucleus to the cytoplasm.[1][2] Overexpression of XPO1 is a common feature in many cancers, leading to the cytoplasmic mislocalization and inactivation of TSPs, thereby promoting oncogenesis.[3] this compound functions by binding to XPO1, forcing the nuclear retention of TSPs, and ultimately inducing apoptosis in cancer cells.[1]
Validating that the therapeutic effects of a targeted drug like this compound are indeed due to its interaction with its intended target (on-target effects) is a critical step in drug development. One of the most robust methods for on-target validation is to compare the phenotypic effects of the drug with those of genetically silencing the target protein, for instance, through RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA). If the pharmacological inhibition by the drug phenocopies the genetic knockdown of the target, it provides strong evidence for on-target activity.
This compound vs. Genetic Knockdown: A Data-Driven Comparison
The following tables summarize quantitative data from various studies, comparing the effects of this compound and its first-generation predecessor, selinexor, with XPO1 genetic knockdowns in different cancer models.
Table 1: In Vitro Efficacy of XPO1 Inhibitors
| Compound/Method | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | U87 | Glioblastoma | < 100 | [4] |
| U251 | Glioblastoma | < 100 | [4] | |
| GSC_74 (Glioblastoma Stem-like) | Glioblastoma | < 100 | [4] | |
| HCA7, HCT116, SW480, DLD-1, RKO | Colorectal Cancer | ~50 - 250 | [5] | |
| Selinexor | Neuroblastoma Cell Lines (Panel) | Neuroblastoma | Nanomolar range | [6] |
| TNBC Cell Lines (Panel) | Triple-Negative Breast Cancer | 32 - 732 | [2] | |
| XPO1 siRNA | 22Rv1 | Prostate Cancer | N/A (Downregulates AR-v7) | [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Pancreatic Cancer | N/A (Increases miR-145 expression) | [7] |
Table 2: Phenotypic Comparison of XPO1 Inhibition
| Phenotype | This compound/Selinexor | XPO1 siRNA/shRNA | Key Findings | Reference |
| Cell Cycle Arrest | Selinexor induces G1/S arrest. | XPO1 siRNA knockdown results in a similar cell-cycle effect. | This demonstrates that pharmacological inhibition of XPO1 phenocopies the effect of its genetic knockdown on the cell cycle. | [8] |
| Apoptosis Induction | This compound and Selinexor induce apoptosis in various cancer cell lines. | Silencing XPO1 can lead to apoptosis. | Both pharmacological and genetic inhibition of XPO1 trigger programmed cell death in cancer cells. | [4][8] |
| Downregulation of Oncogenic Proteins | This compound treatment down-regulates AR splice variants in prostate cancer cells. | Silencing XPO1 down-regulated the expression of AR splice variants (AR-v7 and ARv567es). | This compound's effect on AR variants is a direct consequence of its on-target XPO1 inhibition. | [3] |
| Tumor Growth Inhibition (In Vivo) | This compound significantly reduced tumor volume in a colorectal cancer xenograft model. | Not directly compared in the same study. | This compound demonstrates potent anti-tumor activity in preclinical models. | [5] |
Table 3: Clinical Efficacy of XPO1 Inhibitors in Relapsed/Refractory Multiple Myeloma (RRMM)
| Treatment | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| This compound | Lower severity and incidence of adverse reactions compared to selinexor. | Not yet mature. | Not yet mature. | [9] |
| Selinexor + Dexamethasone | 26% | 8.6 months | 3.7 months | [9] |
| Selinexor + Bortezomib + Dexamethasone | 76% | Not reported | 13.9 months | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the on-target effects of this compound by comparing them with XPO1 knockdown.
XPO1 Knockdown using siRNA
Objective: To transiently silence the expression of the XPO1 gene in cancer cells.
Materials:
-
Target cancer cell line (e.g., 22Rv1 prostate cancer cells)
-
XPO1-specific siRNA and non-targeting control siRNA (e.g., from Santa Cruz Biotechnology)
-
Transfection reagent (e.g., DharmaFECT Transfection Reagent)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Protocol:
-
Seed 3 x 10^5 cells per well in a 6-well plate and incubate for 24 hours at 37°C.[3]
-
On the day of transfection, dilute the XPO1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Aspirate the media from the cells and add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 48-72 hours at 37°C before proceeding with downstream analysis (e.g., Western blotting, RT-qPCR, or cell viability assays).[3]
Western Blotting for XPO1 and Cargo Proteins
Objective: To assess the protein levels of XPO1 after siRNA knockdown and to analyze the subcellular localization of XPO1 cargo proteins (e.g., IκBα, p53) following this compound treatment or XPO1 knockdown.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay
Objective: To measure the effect of this compound treatment or XPO1 knockdown on cell proliferation.
Materials:
-
Treated and control cells in a 96-well plate
-
Cell viability reagent (e.g., Cell Counting Kit-8, CCK8)
Protocol:
-
After the desired incubation period with this compound or following siRNA transfection, add the CCK8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control-treated cells.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflow for validating its on-target effects.
Caption: XPO1-mediated nuclear export and its inhibition by this compound.
Caption: Experimental workflow for validating this compound's on-target effects.
Conclusion
The presented data strongly support that the anti-cancer effects of this compound are mediated through its on-target inhibition of XPO1. The phenotypic outcomes of this compound treatment, such as reduced cell viability, induction of apoptosis, and cell cycle arrest, closely mimic the effects of genetic knockdown of XPO1. This provides a high degree of confidence in its mechanism of action. As a second-generation SINE, this compound demonstrates a favorable safety profile compared to its predecessor, selinexor, making it a promising therapeutic candidate for various malignancies.[9] The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to independently validate the on-target effects of XPO1 inhibitors in their own experimental systems.
References
- 1. karyopharm.com [karyopharm.com]
- 2. Discovery, Validation and Mechanistic Study of XPO1 Inhibition in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of AR splice variants through XPO1 suppression contributes to the inhibition of prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XPO1 inhibition with selinexor synergizes with proteasome inhibition in neuroblastoma by targeting nuclear export of IkB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exportin 1 (XPO1) inhibition leads to restoration of tumor suppressor miR-145 and consequent suppression of pancreatic cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selinexor and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Decoding Eltanexor Response: A Comparative Guide to Predictive Biomarkers
For Immediate Release
NEWTON, Mass. – November 7, 2025 – For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, identifying predictive biomarkers is paramount for optimizing patient outcomes. This guide provides a comprehensive comparison of potential biomarkers for predicting response to Eltanexor, a second-generation selective inhibitor of nuclear export (SINE), with a focus on myelodysplastic syndromes (MDS). The guide also contrasts these with biomarkers for other established and emerging MDS therapies.
This compound is an investigational oral SINE compound that functions by binding to and inhibiting the nuclear export protein XPO1 (also known as CRM1).[1] This inhibition leads to the nuclear accumulation of tumor suppressor proteins, ultimately inducing apoptosis in cancer cells.[1] The identification of patients most likely to benefit from this compound is a critical area of research.
Unveiling Potential Predictors of this compound Efficacy
Emerging data points to several potential biomarkers that may correlate with response to this compound. These include the mutational status of the splicing factor 3b subunit 1 (SF3B1) gene and the expression level of the drug's target, XPO1.
The Role of SF3B1 Mutations
Mutations in the SF3B1 gene, commonly found in patients with MDS, have been significantly associated with response to XPO1 inhibitors, including this compound.[2] Clinical trial data analysis has shown that MDS patients with SF3B1 mutations have a higher likelihood of responding to treatment with this compound or the first-generation SINE compound, selinexor.[2]
XPO1 Expression Levels
As the direct target of this compound, the expression level of XPO1 in cancer cells is another logical biomarker candidate. Overexpression of XPO1 is a common feature in many cancers and is often associated with a poor prognosis.[3] Research suggests that patients with higher XPO1 expression may be more sensitive to the effects of XPO1 inhibitors.
Comparative Landscape of MDS Therapies and Predictive Biomarkers
To provide a broader context, the following tables compare the efficacy of this compound and other key MDS treatments, highlighting their respective predictive biomarkers.
Table 1: this compound Efficacy Data in Higher-Risk Myelodysplastic Syndromes (MDS)
| Biomarker Status | Overall Response Rate (ORR) | Notes |
| Overall Population | 27% (Intent-to-Treat) / 31% (Efficacy Evaluable)[4] | Data from a Phase I/II study of single-agent this compound in patients with higher-risk relapsed/refractory MDS. |
| SF3B1-mutated | Significantly associated with response[2] | Combined analysis of clinical trials for this compound and selinexor in high-risk MDS showed a significant association between SF3B1 mutations and response. |
| SF3B1-wild type | Lower response rates compared to mutated counterparts[2] |
Table 2: Comparison of this compound with Other Therapies for Myelodysplastic Syndromes (MDS)
| Therapeutic Agent | Predictive Biomarker(s) | Overall Response Rate (ORR) in Biomarker-Positive Population | Overall Response Rate (ORR) in Biomarker-Negative Population |
| This compound | SF3B1 mutation | Significantly higher than wild-type[2] | Lower than mutated[2] |
| Lenalidomide | del(5q) | ~67% Transfusion Independence Rate[5] | ~27% Transfusion Independence Rate (in non-del(5q))[6] |
| Hypomethylating Agents (Azacitidine, Decitabine) | TET2 mutation | Moderately higher response rate[7] | |
| TP53 mutation | Higher response rate with decitabine, but shorter duration of response[7][8] | ||
| IDH1 Inhibitors (Ivosidenib) | IDH1 mutation | 83.3% (Objective Response)[9] | Not applicable |
| IDH2 Inhibitors (Enasidenib) | IDH2 mutation | 43% (monotherapy in refractory/progressive MDS)[10] | Not applicable |
| Venetoclax (in combination with Azacitidine) | - | The Phase 3 VERONA trial did not meet its primary endpoint of overall survival.[11] |
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for biomarker discovery.
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for Biomarker Discovery.
Detailed Experimental Protocols
A critical component of biomarker discovery is the standardization of experimental methodologies. Below are summaries of key protocols for identifying the biomarkers discussed.
Detection of SF3B1 Mutations
-
Method: Peptide Nucleic Acid (PNA)-based real-time PCR clamping.
-
Principle: This method uses a PNA probe that binds specifically to the wild-type SF3B1 sequence, preventing its amplification during PCR. This allows for the selective amplification and detection of mutant SF3B1 DNA, even at low frequencies.
-
Procedure Outline:
-
DNA is extracted from patient bone marrow or peripheral blood samples.
-
A PCR reaction is set up with primers flanking the SF3B1 mutation hotspot and a PNA probe for the wild-type sequence.
-
Real-time PCR is performed, and the amplification of the mutant sequence is monitored.
-
The presence of a mutation is confirmed by sequencing the PCR product.
-
Quantification of XPO1 Expression
-
Method: Immunohistochemistry (IHC) or Western Blotting.
-
Principle: These methods utilize antibodies that specifically bind to the XPO1 protein to visualize and quantify its expression levels in tumor cells.
-
Procedure Outline (IHC):
-
Formalin-fixed, paraffin-embedded tumor tissue sections are prepared.
-
Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
The slides are incubated with a primary antibody specific for XPO1.
-
A secondary antibody conjugated to an enzyme or fluorophore is added.
-
The signal is developed and visualized using a microscope.
-
XPO1 expression is scored based on the intensity and percentage of stained tumor cells.
-
Detection of del(5q)
-
Method: Conventional cytogenetics (karyotyping) or Fluorescence In Situ Hybridization (FISH).
-
Principle: Karyotyping involves the analysis of the entire chromosome set to identify large-scale deletions like del(5q). FISH uses fluorescently labeled DNA probes that bind to specific regions of chromosome 5 to detect the deletion.
-
Procedure Outline (FISH):
-
Bone marrow aspirate or peripheral blood is cultured to obtain metaphase cells.
-
Cells are fixed on a microscope slide.
-
The slide is hybridized with a DNA probe specific for the 5q region and a control probe for another region on chromosome 5.
-
The slide is washed and counterstained with DAPI.
-
The presence or absence of the fluorescent signal corresponding to the 5q region is assessed under a fluorescence microscope.
-
Detection of IDH1/2 Mutations
-
Method: Next-Generation Sequencing (NGS) or allele-specific PCR.
-
Principle: NGS allows for the simultaneous sequencing of multiple genes, including IDH1 and IDH2, to identify mutations. Allele-specific PCR uses primers that are designed to specifically amplify the mutant allele.
-
Procedure Outline (NGS):
-
DNA is extracted from patient samples.
-
A library of DNA fragments is prepared and enriched for the target genes.
-
The library is sequenced on an NGS platform.
-
The sequencing data is analyzed to identify mutations in the IDH1 and IDH2 genes.
-
Conclusion
The identification of predictive biomarkers is crucial for advancing personalized medicine in oncology. For this compound, the presence of SF3B1 mutations appears to be a promising indicator of response in MDS. Continued research and standardized methodologies for biomarker detection will be essential to validate these findings and to effectively integrate this compound and other targeted therapies into clinical practice, ultimately improving outcomes for patients with MDS and other malignancies.
References
- 1. karyopharm.com [karyopharm.com]
- 2. Altered RNA export by SF3B1 mutants confers sensitivity to nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Second-Generation XPO1 Inhibitor this compound Inhibits Human Cytomegalovirus (HCMV) Replication and Promotes Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Karyopharm reports interim data from this compound Phase I/II study [clinicaltrialsarena.com]
- 5. targetedonc.com [targetedonc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. [Biomarkers predicting the efficacy of DNA hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia: TET enzymes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical implications of TP53 mutations in myelodysplastic syndromes treated with hypomethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ascopubs.org [ascopubs.org]
- 11. news.abbvie.com [news.abbvie.com]
Eltanexor: A Wider Therapeutic Window Compared to First-Generation SINEs
A detailed comparison of Eltanexor and first-generation Selective Inhibitor of Nuclear Export (SINE) compounds, focusing on preclinical and clinical data to elucidate differences in their therapeutic windows.
The development of Selective Inhibitor of Nuclear Export (SINE) compounds has introduced a novel therapeutic strategy for various malignancies. These agents function by blocking Exportin 1 (XPO1), a nuclear export protein that is overexpressed in many cancer cells. By inhibiting XPO1, SINEs force the nuclear retention and activation of tumor suppressor proteins (TSPs), leading to selective apoptosis in cancer cells. Selinexor (KPT-330), a first-generation SINE, has demonstrated clinical efficacy but is associated with notable toxicities that can limit its therapeutic window. This compound (KPT-8602), a second-generation SINE, was developed to improve upon the safety profile of its predecessor while maintaining or enhancing anti-tumor activity. This guide provides an objective comparison of the therapeutic windows of this compound and first-generation SINEs, supported by available experimental data.
Mechanism of Action: A Shared Target with Different Consequences
Both this compound and first-generation SINEs like Selinexor share the same primary mechanism of action: the inhibition of XPO1.[1][2] XPO1 is responsible for the transport of numerous cargo proteins, including the majority of TSPs (e.g., p53, p73, BRCA1/2, pRB, FOXO), from the nucleus to the cytoplasm.[1][3] In cancer cells, the overexpression of XPO1 leads to the functional inactivation of these TSPs in the cytoplasm, contributing to uncontrolled cell proliferation and survival.[3] By binding to XPO1, SINE compounds block this nuclear export, leading to the accumulation of TSPs in the nucleus where they can carry out their tumor-suppressing functions, ultimately inducing apoptosis.[2][4]
The key distinction between this compound and Selinexor lies not in their target, but in their pharmacokinetic properties, which directly impacts their safety profile and therapeutic window.
Preclinical Data: Establishing a Wider Therapeutic Index for this compound
Preclinical studies in various cancer models have demonstrated the superior therapeutic window of this compound compared to Selinexor. This advantage is primarily attributed to this compound's significantly reduced penetration of the blood-brain barrier (BBB).
Comparative Efficacy and Toxicity
| Parameter | This compound (KPT-8602) | Selinexor (KPT-330) | Reference(s) |
| Blood-Brain Barrier Penetration | Markedly reduced (~30-fold less than Selinexor) | Crosses the blood-brain barrier | [3] |
| IC50 (AML cell lines) | 20–211 nM | Generally higher than this compound in some models | [3] |
| In Vivo Toxicity (Animal Models) | Reduced anorexia, malaise, and weight loss | Dose-limiting anorexia, malaise, and weight loss | [3] |
| Toxicity to Normal Cells | Minimally toxic to normal hematopoietic stem and progenitor cells | Higher potential for toxicity to normal cells | [3] |
Key Preclinical Findings:
-
Reduced CNS-Related Toxicities: Toxicology studies in rats and monkeys have shown that this compound has a substantially better tolerability profile than Selinexor, which is likely due to its inability to significantly penetrate the central nervous system. This leads to a reduction in common SINE-related side effects such as anorexia, malaise, and weight loss.[3]
-
Potent Anti-Leukemic Activity: In preclinical models of acute myeloid leukemia (AML), this compound exhibited superior anti-leukemic activity and better tolerability compared to first-generation SINEs.[3]
-
Minimal Toxicity to Healthy Cells: this compound has been shown to be minimally toxic to normal hematopoietic stem and progenitor cells, suggesting a more cancer-cell specific mechanism of action.[3]
Clinical Data: Translating Preclinical Advantages to the Clinic
Clinical trials have further substantiated the improved therapeutic window of this compound. The better tolerability of this compound allows for more frequent dosing, potentially leading to a longer period of drug exposure at effective levels.[2]
Comparative Clinical Profile
| Feature | This compound (KPT-8602) | Selinexor (KPT-330) | Reference(s) |
| Primary Dose-Limiting Toxicities | Primarily hematologic | Nausea, fatigue, anorexia, vomiting, thrombocytopenia | [5][6] |
| Common Adverse Events (Any Grade) | Nausea (45%), diarrhea (35%), decreased appetite (35%), fatigue (30%), neutropenia (30%) | Nausea (70%), fatigue (70%), anorexia (66%), vomiting (49%) | [5][6] |
| Grade 3/4 Adverse Events | Thrombocytopenia, neutropenia | Thrombocytopenia (16%), fatigue (15%), hyponatremia (13%) | [6] |
| Recommended Phase 2 Dose (Single Agent) | 10 mg or 20 mg daily, 5 days/week | 35 mg/m² twice a week | [5][6] |
Key Clinical Observations:
-
Improved Tolerability in Patients: Phase 1/2 clinical trials of this compound in patients with higher-risk myelodysplastic syndrome (MDS) demonstrated that the drug was active, safe, and well-tolerated. The most frequently reported treatment-related adverse events were manageable and included nausea, diarrhea, decreased appetite, fatigue, and neutropenia.[5]
-
Promising Efficacy: In the aforementioned study, single-agent this compound showed an overall response rate of 53.3% in patients with higher-risk, primary HMA-refractory MDS.[5]
-
Manageable Side Effect Profile: While Selinexor has shown efficacy in various cancers, its use can be limited by side effects such as fatigue, nausea, and anorexia.[4][6] The reduced incidence and severity of these adverse events with this compound suggest a wider therapeutic window, allowing for sustained treatment and potentially better patient outcomes.
Experimental Protocols
Below are representative protocols for key experiments used to evaluate and compare SINE compounds.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SINE compounds in cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the SINE compound (e.g., this compound or Selinexor) or vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
The results are normalized to the vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.[7]
In Vivo Toxicology and Efficacy Studies in Xenograft Models
Objective: To evaluate the anti-tumor efficacy and tolerability of SINE compounds in an in vivo setting.
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The SINE compound is administered orally at various doses and schedules. The vehicle used for the control group is administered on the same schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored daily as indicators of toxicity.
-
At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., immunohistochemistry).[3]
Blood-Brain Barrier Penetration Assessment
Objective: To quantify the extent to which a SINE compound crosses the blood-brain barrier.
Methodology:
-
A single dose of the SINE compound is administered orally or intravenously to rodents (e.g., rats).
-
At various time points after administration, blood samples are collected.
-
Animals are then euthanized, and brain tissue is harvested.
-
The concentration of the SINE compound in both plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
The brain-to-plasma concentration ratio is calculated to determine the extent of BBB penetration.[8]
Immunofluorescence for Nuclear Localization of Tumor Suppressor Proteins
Objective: To visually confirm the mechanism of action of SINE compounds by observing the nuclear retention of TSPs.
Methodology:
-
Cancer cells are grown on coverslips and treated with the SINE compound or vehicle control for a specified time.
-
Cells are then fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with a primary antibody specific for a TSP (e.g., p53).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
Coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope to visualize the subcellular localization of the TSP.[9]
Visualizing the Mechanism and Improved Therapeutic Window
Conclusion
This compound represents a significant advancement in the development of SINE compounds, offering a wider therapeutic window compared to the first-generation agent, Selinexor. This improved safety profile, primarily driven by its reduced penetration of the blood-brain barrier, translates to better tolerability in clinical settings. The ability to administer this compound more frequently without dose-limiting CNS-related toxicities may allow for sustained target engagement and potentially improved anti-tumor efficacy. As such, this compound holds promise as a valuable therapeutic option for patients with various hematologic and solid tumors, offering a more favorable risk-benefit profile than its predecessors. Further clinical investigation is ongoing to fully elucidate its role in the cancer treatment landscape.
References
- 1. Promising activity of selinexor in the treatment of a patient with refractory diffuse large B-cell lymphoma and central nervous system involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. investors.karyopharm.com [investors.karyopharm.com]
- 5. Oral this compound treatment of patients with higher-risk myelodysplastic syndrome refractory to hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-Class, First-in-Human Phase I Study of Selinexor, a Selective Inhibitor of Nuclear Export, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karyopharm.com [karyopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Eltanexor in Combination with Standard Chemotherapy: A Comparative Guide on Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Eltanexor (KPT-8602), a second-generation selective inhibitor of nuclear export (SINE), with standard chemotherapy agents. The information presented is supported by preclinical experimental data, offering insights into potential combination therapies for various malignancies.
Mechanism of Action: this compound
This compound is an orally bioavailable compound that functions by binding to and inhibiting Exportin 1 (XPO1), a key nuclear export protein.[1] In many cancer cells, XPO1 is overexpressed and actively transports tumor suppressor proteins (TSPs) like p53, p73, and FOXO out of the nucleus, effectively inactivating them.[1][2] By blocking XPO1, this compound forces the nuclear accumulation and reactivation of these TSPs, leading to cell cycle arrest and selective apoptosis in cancer cells.[1]
Caption: this compound's mechanism of action.
Synergistic Effects with Chemotherapy Agents
Preclinical studies have demonstrated that this compound can act synergistically with several standard chemotherapy agents, enhancing their anti-cancer efficacy. The synergy is often attributed to the complementary mechanisms of action: while traditional chemotherapy induces DNA damage or disrupts cellular processes, this compound prevents the cancer cells from using their survival pathways mediated by nuclear-cytoplasmic transport.
This compound and Dexamethasone in Acute Lymphoblastic Leukemia (ALL)
A study by Verbeke et al. demonstrated strong synergism between this compound and dexamethasone, a corticosteroid widely used in ALL treatment. The combination led to significantly increased apoptosis and reduced cell proliferation in both B-ALL and T-ALL cell lines.[3][4]
Quantitative Synergy Data
The synergy was quantified using the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates a synergistic effect.
| Cell Line | Type | Chemotherapy Agent | Lowest Combination Index (CI) | Outcome |
| 697 | B-ALL | Dexamethasone | < 0.2 | Strong Synergy, Increased Apoptosis |
| BV-173 | B-ALL | Dexamethasone | < 0.2 | Strong Synergy, Increased Apoptosis |
| DND41 | T-ALL | Dexamethasone | < 0.2 | Strong Synergy, Increased Apoptosis |
| SUP-T1 | T-ALL | Dexamethasone | < 0.2 | Strong Synergy, Increased Apoptosis |
| Data sourced from Verbeke et al., Clinical Cancer Research, 2020.[3][4][5][6] |
This compound and Temozolomide (TMZ) in Glioblastoma (GBM)
In a study by Otte et al., this compound showed a combinatorial effect with temozolomide, the standard-of-care alkylating agent for glioblastoma. The combination enhanced the reduction of cell viability in GBM stem-like cells. Furthermore, pretreatment with this compound was found to significantly increase the sensitivity of GBM cells to radiotherapy.[7][8]
Experimental Observations
| Cell Line Type | Chemotherapy Agent | Combination Effect | Additional Finding |
| Glioblastoma (U87, U251) | Temozolomide | Significant reduction in cell viability | Pretreatment enhanced radiosensitivity |
| GBM Stem-like Cells | Temozolomide | Combinatorial effect on reducing cell viability | Monotherapy induced apoptosis via TP53 signaling |
| Data sourced from Otte et al., Biomedicines, 2022.[7][8] |
This compound and Paclitaxel in Gastric Cancer
Research has indicated a synergistic relationship between SINE compounds (including this compound) and paclitaxel, a microtubule-stabilizing agent. This combination has shown enhanced tumor inhibition compared to single-agent treatments in gastric cancer models.[9]
Quantitative Synergy Data
| Cell Line | Type | Chemotherapy Agent | Combination Index (CI) | Outcome |
| SNU-1 | Gastric Cancer | Paclitaxel | < 1 | Synergy |
| Data sourced from a study on targeting XPO1 in Gastric Cancer.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to determine synergy.
Caption: A generalized experimental workflow.
1. Cell Viability and Synergy Assay (Dexamethasone & this compound)
-
Cell Lines: B-ALL (697, BV-173) and T-ALL (DND41, SUP-T1).
-
Treatment: Cells were treated with a dose-response matrix of this compound and Dexamethasone for 48 hours.
-
Assay: Cell proliferation was measured using a suitable viability assay (e.g., MTT or CellTiter-Glo).
-
Synergy Calculation: The Combination Index (CI) was calculated using the Chou-Talalay method via specialized software (e.g., CompuSyn). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
2. Apoptosis Assay
-
Treatment: Cells were treated with single agents or the combination for 48 hours.
-
Assay: Apoptosis was quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI). An increase in the Annexin V positive cell population indicates apoptosis.[5]
3. Co-Treatment Viability Assay (Temozolomide & this compound)
-
Cell Lines: Glioblastoma cell lines (U87, U251) and patient-derived glioblastoma stem-like cells (GSCs).
-
Treatment: Cells were seeded and treated 24 hours later with this compound, TMZ, or a combination. Vehicle (DMSO) was used as a control.
-
Assay: Cell viability was determined after 5 days (for cell lines) or 10 days (for GSCs) using the CellTiter-Glo Luminescent Cell Viability Assay.[8]
-
Data Analysis: Viability was normalized to the vehicle control to determine the effect of the drugs, alone and in combination.
Logical Relationship of Synergy
The synergistic effect of this compound with standard chemotherapy can be visualized as a dual-pronged attack on cancer cells. Chemotherapy induces cellular stress and damage, while this compound blocks the key survival response mediated by XPO1, thereby lowering the threshold for apoptosis.
Caption: Synergistic interaction model.
Conclusion
The available preclinical data strongly suggest that this compound can synergistically enhance the efficacy of standard chemotherapy agents like dexamethasone and paclitaxel, and shows combinatorial benefits with temozolomide. The primary mechanism underlying this synergy is the inhibition of XPO1-mediated nuclear export, which restores the function of tumor suppressor proteins and prevents cancer cells from escaping chemotherapy-induced damage. These findings provide a strong rationale for the continued clinical investigation of this compound in combination regimens for a variety of hematologic and solid tumors.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The XPO1 Inhibitor KPT-8602 Synergizes with Dexamethasone in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Eltanexor's Blood-Brain Barrier Penetration: A Comparative Analysis with Selinexor
A deep dive into the central nervous system permeability of second-generation SINE inhibitors, offering a comparative perspective for researchers and drug development professionals.
In the landscape of cancer therapeutics, Selective Inhibitor of Nuclear Export (SINE) compounds have emerged as a promising class of drugs. These molecules function by inhibiting Exportin 1 (XPO1), a nuclear export protein, leading to the accumulation of tumor suppressor proteins within the nucleus and subsequent apoptosis in cancer cells.[1][2] However, the therapeutic window and side-effect profile of these drugs can be significantly influenced by their ability to cross the blood-brain barrier (BBB). This guide provides a comparative analysis of the BBB penetration of Eltanexor, a second-generation SINE inhibitor, with its predecessor, Selinexor.
Quantitative Comparison of BBB Penetration
This compound was specifically designed to have minimal penetration into the central nervous system (CNS), a feature that distinguishes it from the first-generation SINE inhibitor, Selinexor.[1][3] This reduced CNS penetration is associated with an improved tolerability profile, including a decrease in adverse events such as anorexia, malaise, and weight loss.[3]
| Compound | Animal Model | Brain-to-Plasma Ratio | Reference |
| This compound | Preclinical Models | Markedly reduced compared to Selinexor (~30-fold less) | [3] |
| Selinexor | Rat | 0.72 | [4][5] |
| Cynomolgus Monkey | 0.61 | [4][5] | |
| Verdinexor | Not Publicly Available | No data available |
Experimental Protocols
The determination of a compound's ability to cross the blood-brain barrier is a critical step in preclinical drug development. The data presented in this guide were primarily derived from in vivo pharmacokinetic studies in animal models.
In Vivo Assessment of Selinexor's BBB Penetration in Rats
Objective: To determine the brain-to-plasma concentration ratio of Selinexor following oral administration.
Methodology:
-
Animal Model: Sprague-Dawley rats were utilized for the study.
-
Drug Administration: Selinexor was administered to the rats via a nasogastric tube.
-
Sample Collection: At a predetermined time point (2 hours post-administration), blood and brain tissue samples were collected.
-
Sample Processing: Blood samples were processed to obtain plasma. Brain tissue was homogenized in a suitable buffer.
-
Quantification: The concentration of Selinexor in both plasma and brain homogenates was measured using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS).
-
Data Analysis: The brain-to-plasma ratio was calculated by dividing the concentration of Selinexor in the brain tissue by its concentration in the plasma.[4]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for SINE inhibitors like this compound and Selinexor is the inhibition of XPO1-mediated nuclear export. This leads to the nuclear accumulation of various tumor suppressor proteins (TSPs), ultimately triggering apoptosis in malignant cells.
Caption: Mechanism of action of SINE inhibitors.
The experimental workflow for determining the brain-to-plasma ratio is a standard procedure in preclinical pharmacokinetic studies.
Caption: Workflow for BBB penetration assessment.
Conclusion
The comparative analysis of this compound and Selinexor highlights a key difference in their pharmacokinetic profiles, specifically concerning their ability to penetrate the blood-brain barrier. This compound's design for minimal CNS penetration represents a strategic approach to potentially improve the therapeutic index of SINE inhibitors by reducing off-target effects in the brain. This distinction is crucial for researchers and clinicians when considering the application of these compounds in different cancer types, particularly in the context of primary brain tumors or cancers with a propensity for CNS metastasis. While Selinexor's ability to cross the BBB may be advantageous for treating intracranial malignancies,[6][7][8] this compound's limited penetration may offer a better-tolerated option for systemic cancers where CNS activity is not required.[1][3] Further research and clinical data will continue to delineate the optimal therapeutic applications for these distinct SINE inhibitors.
References
- 1. karyopharm.com [karyopharm.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (KPT-8602) | CRM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising activity of selinexor in the treatment of a patient with refractory diffuse large B-cell lymphoma and central nervous system involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II Study of the Efficacy and Safety of Oral Selinexor in Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Eltanexor: A Procedural Guide
Key Properties of Eltanexor
A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₀F₆N₆O |
| Molecular Weight | 428.3 g/mol [5] |
| Physical Appearance | Solid[2][5] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥44 mg/mL)[2][6] |
| Storage (Dry Powder) | -20°C[6] |
| Storage (in DMSO) | Short-term at -20°C; Long-term at -80°C[1][6] |
Experimental Protocol for Proper Disposal
The following protocols are based on general guidelines for the disposal of hazardous and cytotoxic waste and should be adapted to comply with institutional and local regulations.
1. Disposal of Solid (Neat) this compound:
-
Waste Classification: Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Containment:
-
Place the original vial or a securely sealed container with the solid this compound into a designated hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and any other information required by your institution's Environmental Health & Safety (EH&S) department.
-
-
Disposal:
-
Do not mix solid this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.
-
2. Disposal of this compound in DMSO Solution:
-
Waste Classification: Solutions of this compound in DMSO are considered hazardous chemical waste.
-
Containment:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a dedicated, leak-proof, and chemically resistant container (e.g., a glass or polyethylene bottle).
-
The container must be clearly labeled "Hazardous Waste," listing all constituents (e.g., "this compound, Dimethyl Sulfoxide (DMSO), cell culture media").
-
-
Disposal:
-
Store the waste container in a designated satellite accumulation area until it is ready for pickup.
-
Schedule disposal through your institution's hazardous waste program.
-
3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):
-
Waste Classification: Items such as pipette tips, centrifuge tubes, flasks, gloves, and bench paper that have come into contact with this compound are considered cytotoxic or antineoplastic trace waste.[7][8]
-
Containment:
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated "sharps" container that is specifically labeled for cytotoxic or chemotherapy waste.[8][9]
-
Non-Sharps: Other contaminated disposable items should be placed in a designated "Trace Chemotherapy Waste" or "Cytotoxic Waste" container. These are often yellow or are otherwise clearly marked to differentiate them from regular and biohazardous waste.[8]
-
-
Disposal:
-
These containers should be sealed when full and disposed of according to your institution's guidelines for trace chemotherapy waste, which typically involves incineration.
-
Visualizing the this compound Disposal Workflow
To further clarify the decision-making process for waste segregation, the following diagram illustrates the proper disposal pathways for different types of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and waste management protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. x-press-tag.com [x-press-tag.com]
- 7. ph.health.mil [ph.health.mil]
- 8. web.uri.edu [web.uri.edu]
- 9. danielshealth.ca [danielshealth.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling Eltanexor
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Eltanexor is an investigational, second-generation selective inhibitor of nuclear export (SINE) compound.[1][2][3] As a potent, biologically active molecule, meticulous handling procedures are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Due to the absence of a publicly available, specific Occupational Exposure Limit (OEL) for this compound, a conservative approach is warranted. It should be handled as a potent compound with the potential for toxicity at low doses.[4] All procedures should be performed in accordance with your institution's environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure to hazardous drugs.[5] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Receiving & Unpacking | Double Nitrile Gloves (ASTM D6978 rated), Lab Coat, Safety Glasses |
| Weighing & Aliquoting | Double Nitrile Gloves, Disposable Gown (solid front, back closure), Safety Goggles, Face Shield, N95 Respirator |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield |
| In-vitro/In-vivo Dosing | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield, N95 Respirator (for powders) or PAPR (for large spills) |
Note: Gloves should be changed every 30-60 minutes or immediately if contaminated or torn.[2][6] Gowns should be changed every 2-3 hours or if contaminated.[2]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling this compound from receipt to disposal is critical to minimizing exposure risk.
Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport: If the primary container appears intact, transport it to the designated laboratory area.
-
Unpack: Wear appropriate PPE (see table above) in a designated area, preferably within a chemical fume hood or ventilated enclosure.[7]
-
Verify: Confirm the container label matches the order information and inspect the primary container for any breaches.
Storage
-
Designated Area: Store this compound in a clearly labeled, designated area for potent compounds, separate from other chemicals.
-
Secure: The storage location should be secure and accessible only to authorized personnel.
-
Ventilation: Ensure the storage area is well-ventilated.
Weighing and Solution Preparation
-
Containment: All weighing of powdered this compound must be performed in a certified chemical fume hood, biological safety cabinet (BSC), or a glove box to prevent aerosolization.[7][8]
-
Tools: Use dedicated spatulas and weigh boats. Clean all tools thoroughly after use.
-
Solubilization: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
Experimental Use
-
Labeling: Clearly label all vessels containing this compound with the compound name, concentration, date, and a hazard warning.
-
Handling: Use Luer-lock syringes and needles or needleless systems to minimize the risk of sharps injuries and leaks.[5]
-
Animal Studies: For in-vivo experiments, handle animal bedding and waste as contaminated for at least 48 hours post-administration.[2][9] Cages should be clearly marked.
Decontamination and Waste Disposal
All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Trace Waste: Items with less than 3% of the original drug remaining (e.g., empty vials, gloves, gowns, bench paper) are considered trace chemotherapy waste.[10][11] These should be collected in designated yellow chemotherapy waste containers for incineration.[10][12]
-
Bulk Waste: Unused this compound, expired stock solutions, and grossly contaminated items are considered bulk chemotherapy waste.[10][11] This waste must be disposed of in black RCRA hazardous waste containers.[10]
-
Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a designated, puncture-resistant chemotherapy sharps container.[12]
-
Decontamination: Decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol, followed by a surface disinfectant) after each use.[7]
Emergency Procedures
Spill Response
-
Minor Spill (<5 mL or small amount of powder):
-
Alert personnel in the immediate area.[13]
-
Wearing full PPE (including a respirator for powders), cover the spill with absorbent pads from a chemical spill kit.[9][13]
-
Work from the outside of the spill inwards to clean the area.
-
Place all contaminated materials in a designated chemotherapy waste bag.
-
Clean the area with a detergent solution followed by 70% ethanol.
-
Report the spill to your EHS department.
-
-
Major Spill (>5 mL or large amount of powder):
-
Evacuate the laboratory immediately and secure the area to prevent entry.[8][13]
-
Alert others in the vicinity and activate the nearest fire alarm if the substance is flammable or poses an immediate, widespread risk.
-
Contact your institution's EHS or emergency response team immediately.[13]
-
Provide them with as much information as possible about the spilled substance.
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][14]
-
Eye Contact: Proceed to the nearest eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel, if available.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. pharmtech.com [pharmtech.com]
- 2. utoledo.edu [utoledo.edu]
- 3. agnopharma.com [agnopharma.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. worksafebc.com [worksafebc.com]
- 8. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 9. epcc.edu [epcc.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. Chemical Spill Response [augusta.edu]
- 14. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
